Azinphos-ethyl D10
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16N3O3PS2 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-[bis(1,1,2,2,2-pentadeuterioethoxy)phosphinothioylsulfanylmethyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C12H16N3O3PS2/c1-3-17-19(20,18-4-2)21-9-15-12(16)10-7-5-6-8-11(10)13-14-15/h5-8H,3-4,9H2,1-2H3/i1D3,2D3,3D2,4D2 |
InChI Key |
RQVGAIADHNPSME-MWUKXHIBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC([2H])([2H])C([2H])([2H])[2H])SCN1C(=O)C2=CC=CC=C2N=N1 |
Canonical SMILES |
CCOP(=S)(OCC)SCN1C(=O)C2=CC=CC=C2N=N1 |
Origin of Product |
United States |
Foundational & Exploratory
Azinphos-ethyl D10: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of Azinphos-ethyl D10, a deuterated analog of the organophosphate insecticide Azinphos-ethyl. This document details its chemical structure, physicochemical properties, and relevant experimental protocols, and visualizes its mechanism of action.
This compound is a stable isotope-labeled version of Azinphos-ethyl, a broad-spectrum organophosphate insecticide.[1] In this compound, the ten hydrogen atoms on the two ethyl groups have been replaced with deuterium. This isotopic labeling makes it a valuable internal standard for quantitative analysis of Azinphos-ethyl in various matrices by mass spectrometry-based methods, as it exhibits nearly identical chemical and physical properties to the unlabeled compound but is distinguishable by its higher mass.
Chemical Structure and Properties
This compound is chemically known as O,O-Di(ethyl-d5) S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl] phosphorodithioate.[1] The deuterium labeling is specifically on the ethyl groups attached to the phosphate center.
Chemical Structure:
A summary of the key physicochemical properties of Azinphos-ethyl (unlabeled) is presented in the table below. The properties of this compound are expected to be very similar, with a notable difference in molecular weight.
| Property | Value | Reference |
| CAS Number | 2732916-08-2 (D10) | [1] |
| 2642-71-9 (Unlabeled) | [2] | |
| Molecular Formula | C12H6D10N3O3PS2 | [1] |
| Molecular Weight | 355.44 g/mol (D10) | |
| 345.38 g/mol (Unlabeled) | [3] | |
| Appearance | Colorless crystals | [4] |
| Melting Point | 53 °C (127 °F) | [2] |
| Boiling Point | 111 °C at 0.0013 mbar | [5] |
| Vapor Pressure | 2.2 x 10-7 mmHg at 20 °C | [3] |
| Water Solubility | 5 mg/L at 20 °C | [5] |
| Log Kow | 2.96 |
Experimental Protocols
Synthesis of Azinphos-ethyl
Azinphos-ethyl can be synthesized by reacting O,O-diethyl phosphorodithioate with 3-(chloromethyl)-1,2,3-benzotriazin-4(3H)-one.[6] A general procedure is as follows:
-
Preparation of 3-(hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one: Benzazimide is reacted with formaldehyde.
-
Chlorination: The resulting hydroxymethyl derivative is then treated with a chlorinating agent, such as thionyl chloride, to yield 3-(chloromethyl)-1,2,3-benzotriazin-4(3H)-one.
-
Condensation: The chlorinated intermediate is reacted with the sodium or potassium salt of O,O-diethyl phosphorodithioate in a suitable solvent to yield Azinphos-ethyl.
For the synthesis of This compound , deuterated O,O-diethyl phosphorodithioate would be required. This can be prepared by reacting phosphorus pentasulfide (P2S5) with deuterated ethanol (ethanol-d6).
Analytical Methodology: Determination of Azinphos-ethyl in Water Samples
The following is a representative protocol for the analysis of Azinphos-ethyl in water using solid-phase extraction (SPE) followed by High-Performance Liquid Chromatography (HPLC).[7] this compound would be used as an internal standard.
-
Sample Preparation and Fortification:
-
Filter water samples through a 0.45 µm filter.
-
Spike the samples with a known concentration of this compound solution in methanol.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with deionized water to remove interferences.
-
Dry the cartridge under vacuum.
-
Elute the analyte and internal standard with a suitable organic solvent, such as ethyl acetate.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
-
HPLC Analysis:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 20 µL.
-
Detection: UV detector at 230 nm or a mass spectrometer for higher selectivity and sensitivity.
-
Quantification: Create a calibration curve using standards of Azinphos-ethyl and a fixed concentration of the this compound internal standard. The concentration of Azinphos-ethyl in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Mechanism of Action and Metabolic Pathway
Azinphos-ethyl, like other organophosphate insecticides, primarily acts as an inhibitor of the enzyme acetylcholinesterase (AChE).[6] AChE is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.
The metabolic pathway of Azinphos-ethyl in mammals involves several biotransformation reactions. The major metabolites are the monodesethyl compound and benzazimide.[4] In plants, metabolites can include the more toxic oxygen analog (oxon), benzazimide, dimethylbenzazimide sulfide, and dimethylbenzazimide disulfide.[4]
Acetylcholinesterase Inhibition Pathway
Caption: Inhibition of Acetylcholinesterase by Azinphos-ethyl.
General Metabolic Pathway of Azinphos-ethyl
Caption: Simplified metabolic pathway of Azinphos-ethyl.
References
- 1. Azinphos-ethyl-d10 (diethyl-d10) | LGC Standards [lgcstandards.com]
- 2. Azinphos-ethyl - Wikipedia [en.wikipedia.org]
- 3. AZINPHOS-ETHYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Azinphos-Ethyl | C12H16N3O3PS2 | CID 17531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Azinphos-ethyl – Wikipedia [de.wikipedia.org]
- 6. Azinphos-ethyl (Ref: BAY 16259) [sitem.herts.ac.uk]
- 7. HPLC Analysis of Azinphos-ethyl | SIELC Technologies [sielc.com]
Azinphos-ethyl D10 physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of the deuterated organophosphate, Azinphos-ethyl D10. This information is critical for its use as an internal standard in analytical chemistry, particularly in residue analysis of food and environmental samples. The data presented is compiled from various scientific sources and is intended to support research and development activities.
Core Physical and Chemical Properties
This compound is the deuterated analog of Azinphos-ethyl, a broad-spectrum organophosphate insecticide. The deuterium labeling makes it an ideal internal standard for mass spectrometry-based analytical methods, as it is chemically identical to the parent compound but has a distinct mass-to-charge ratio.
General and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | O,O-Di(ethyl-d5) S-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl phosphorodithioate | [1] |
| Synonyms | This compound, Azinphos Ethyl D10 (di(ethyl D5)) | [1] |
| CAS Number | 2732916-08-2 | [1] |
| Molecular Formula | C₁₂H₆D₁₀N₃O₃PS₂ | [1] |
| Molecular Weight | 355.44 g/mol | [1] |
| Unlabelled CAS Number | 2642-71-9 (Azinphos-ethyl) | [1] |
Physical Properties of Azinphos-ethyl (Non-deuterated)
| Property | Value | Source |
| Physical State | Colorless crystals or sand-like solid | [2][3] |
| Melting Point | 50-53 °C (122-127 °F) | [4][5][6] |
| Boiling Point | 111 °C at 0.001 mmHg (Decomposes at higher temperatures) | [2][7] |
| Vapor Pressure | 2.2 x 10⁻⁷ mmHg at 20 °C | [3] |
| Solubility | Very slightly soluble in water. Soluble in 2-propanol and other organic solvents. | [2][3] |
| Stability | Thermo-stable but readily hydrolyzed by alkali. Relatively stable in acidic media. | [2] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical and chemical properties of this compound are not publicly available as it is primarily a commercial analytical standard. However, standard laboratory procedures for determining these properties are well-established.
Melting Point Determination (Capillary Method)
A common method for determining the melting point of a crystalline solid is the capillary method.[8][9][10]
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, typically to a height of 2-3 mm.
-
Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or an electronic temperature sensor.
-
Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating medium.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point. For a pure substance, this range is typically narrow (0.5-1.0 °C).[8]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a standard technique for verifying the purity and concentration of analytical standards like this compound.
A published method for the analysis of Azinphos-ethyl involves the use of a mixed-mode HPLC column.[10]
-
Column: Obelisc R (4.6 x 150 mm, 5 µm)
-
Mobile Phase: 40% Acetonitrile, 60% Ammonium formate buffer (20 mM, pH 3.0)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 250 nm
This method is compatible with mass spectrometry (LC/MS), which would be necessary to differentiate between the deuterated and non-deuterated forms.
Mechanism of Action: Acetylcholinesterase Inhibition
As an organophosphate, the primary mechanism of toxicity for Azinphos-ethyl is the inhibition of the enzyme acetylcholinesterase (AChE).[7][11][12] this compound, being chemically identical to its non-deuterated counterpart, is expected to exhibit the same mechanism.
The following diagram illustrates the signaling pathway of acetylcholinesterase and its inhibition by an organophosphate like Azinphos-ethyl.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 5. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. thinksrs.com [thinksrs.com]
- 10. westlab.com [westlab.com]
- 11. epa.gov [epa.gov]
- 12. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Azinphos-ethyl D10: A Technical Safety and Handling Guide for Researchers
Disclaimer: This document provides a comprehensive overview of the safety data and handling precautions for Azinphos-ethyl. Specific data for the deuterated form, Azinphos-ethyl D10, is limited. As the macroscopic chemical and toxicological properties of isotopically labeled compounds are generally very similar to their non-labeled counterparts, this guide utilizes the available data for Azinphos-ethyl as a primary reference. Researchers should always consult the most recent Safety Data Sheet (SDS) provided by the supplier for the specific product in use.
Chemical and Physical Properties
Azinphos-ethyl is a broad-spectrum organophosphate insecticide.[1][2] It is classified as a highly hazardous substance by the World Health Organization (WHO).[1][2] The deuterated form, this compound, is primarily used as an analytical reference standard.
Table 1: Physical and Chemical Properties of Azinphos-ethyl
| Property | Value |
| Molecular Formula | C₁₂H₁₆N₃O₃PS₂[3][4] |
| Molecular Weight | 345.38 g/mol [3][4] |
| Appearance | Colorless, sand-like solid or colorless crystals.[5] |
| Melting Point | 50 °C / 122 °F[4] |
| Boiling Point | 147 °C / 296.6 °F[4] |
| Flash Point | Not Available[4] |
| Stability | Thermo-stable, but readily hydrolyzed by alkali. Relatively stable in acidic media.[6] |
Toxicological Information
Azinphos-ethyl is highly toxic to humans and can be fatal if swallowed, inhaled, or absorbed through the skin.[5][7] It is a neurotoxicant that acts as an acetylcholinesterase inhibitor.[6]
Table 2: Acute Toxicity Data for Azinphos-ethyl
| Route of Exposure | Species | Toxicity Value |
| Oral | Rat | LD50: >1,960 mg/kg[8] |
| Dermal | Rabbit | LD50: >2,020 mg/kg[8] |
| Inhalation | Rat | LC50: >3 mg/L (4-hour)[8] |
Signs and Symptoms of Acute Exposure: Exposure to Azinphos-ethyl can lead to a rapid onset of symptoms associated with organophosphate poisoning, including:
-
Headache and dizziness[5]
-
Blurred vision and pinpoint pupils[9]
-
Muscle twitching, loss of coordination, and convulsions[5]
-
In severe cases, respiratory depression, coma, and death can occur.[5]
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.
Table 3: GHS Classification for Azinphos-ethyl
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[10] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[10] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[10] |
| Acute Toxicity, Inhalation | 2 | H330: Fatal if inhaled[10] |
| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life[10] |
| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects[10] |
Pictograms:
Danger
Precautionary Statements (selected):
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[10]
-
P270: Do not eat, drink or smoke when using this product.[10]
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[10]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[7]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7]
-
P501: Dispose of contents/container to an approved waste disposal plant.[7]
Handling and Storage Precautions
Proper handling and storage are crucial to minimize the risk of exposure to this compound.
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
Where possible, use automated or closed systems for transferring the substance to minimize direct contact.[5]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.[5]
-
Clothing: A lab coat or chemical-resistant suit should be worn to prevent skin contact.[5]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[5]
-
Respiratory Protection: If there is a risk of inhalation, a properly fitted respirator approved for organophosphates should be used.[5]
Storage:
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[5]
-
Keep away from incompatible materials such as strong bases.[5]
-
The storage area should be secure and accessible only to authorized personnel.[7]
Experimental Workflow and Emergency Procedures
The following diagrams illustrate a general workflow for handling this compound and the logical steps for responding to an exposure event.
Caption: General workflow for handling this compound.
Caption: Emergency response procedure for this compound exposure.
Spill and Waste Disposal
Spill Response:
-
Evacuate the area immediately.[5]
-
Wear appropriate PPE, including respiratory protection.[5]
-
For small spills of solid material, carefully collect the powder to avoid creating dust and place it in a sealed container for disposal.[9]
-
Ventilate the area and decontaminate the spill site with a suitable cleaning agent.[5]
Waste Disposal:
-
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[5] Do not dispose of it in the regular trash or pour it down the drain.[7]
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. Azinphos-ethyl - Wikipedia [en.wikipedia.org]
- 3. Azinphos-ethyl | CAS#:2642-71-9 | Chemsrc [chemsrc.com]
- 4. accustandard.com [accustandard.com]
- 5. nj.gov [nj.gov]
- 6. Azinphos-Ethyl | C12H16N3O3PS2 | CID 17531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assets.greenbook.net [assets.greenbook.net]
- 9. AZINPHOS-ETHYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. adama.com [adama.com]
Introduction
Azinphos-ethyl D10 is a deuterated, stable isotope-labeled form of Azinphos-ethyl.[1][2] Its primary and sole application in research is as an internal standard for the precise and accurate quantification of Azinphos-ethyl in complex matrices.[1][2][3] It is not used in functional biological research, drug development, or studies involving signaling pathways. This guide details the technical aspects of its use in analytical chemistry.
Azinphos-ethyl, the non-labeled parent compound, is a broad-spectrum organophosphate insecticide.[4][5] Due to its high toxicity to mammals and potential for environmental contamination, its use is strictly regulated, necessitating sensitive and accurate monitoring in food and environmental samples.[4][6] Azinphos-ethyl functions as an acetylcholinesterase inhibitor, a mechanism that accounts for its neurotoxicity.[5][7]
Stable isotope-labeled internal standards like this compound are crucial in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[3][8] Because the deuterated standard is chemically identical to the target analyte (Azinphos-ethyl), it behaves similarly during sample preparation, extraction, and chromatographic analysis. However, its increased mass allows it to be distinguished by a mass spectrometer. This co-analysis corrects for variations in sample preparation and instrument response, significantly improving the accuracy and precision of quantification.[8]
Core Application: Internal Standard in Analyte Quantification
The fundamental role of this compound is to serve as a benchmark in quantitative analysis. A known concentration of the internal standard is added to every sample, calibrator, and quality control sample at the beginning of the extraction process.[3] By comparing the instrument's response to the target analyte with its response to the known quantity of the internal standard, analysts can accurately determine the concentration of the analyte, even if some of the sample is lost during preparation.[3]
Quantitative Analytical Parameters
The use of this compound is characterized by analytical performance metrics rather than biological activity data. The following table summarizes typical parameters from methods employing isotopically labeled internal standards for pesticide analysis.
| Parameter | Typical Value/Range | Significance | Reference |
| Isotopic Purity | >99% | Ensures minimal interference from unlabeled analyte. | [1] |
| Concentration in Standard | 100 µg/ml | Provided as a certified reference material for preparing spiking solutions. | [4] |
| Spiking Concentration | 5 - 50 ppb (ng/mL) | The concentration of the internal standard added to samples is kept consistent across a batch. | [3] |
| Linearity (R²) | >0.99 | Indicates the correlation between concentration and instrument response over a defined range, enhanced by the use of an internal standard. | [3] |
| Recovery | 70 - 120% | The percentage of analyte detected after extraction; internal standards help correct for variability in recovery. | [3] |
| Relative Standard Deviation (RSD) | < 20% | A measure of precision; the use of an internal standard significantly reduces RSD values between different sample matrices. | [3] |
Experimental Protocols
While there are no experimental protocols for this compound in biological research, its use in analytical workflows is well-defined. Below is a generalized protocol for the analysis of pesticides in a food matrix (e.g., fruit or vegetable homogenate) using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-MS/MS analysis.
Objective: To accurately quantify Azinphos-ethyl in a sample using this compound as an internal standard.
Materials:
-
Homogenized sample (e.g., 10 g)
-
This compound internal standard working solution
-
Acetonitrile (ACN) with 1% acetic acid
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium acetate (NaOAc)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge and tubes
-
LC-MS/MS system
Methodology:
-
Sample Preparation:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of ACN (with 1% acetic acid).
-
Spike the sample with a known amount of the this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).
-
Vortex thoroughly for 1 minute.
-
-
QuEChERS Extraction (Salting Out):
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaOAc to the tube.
-
Immediately cap and shake vigorously for 1 minute to prevent the formation of salt clumps.
-
Centrifuge at 4000 rpm for 5 minutes. The sample will separate into an upper organic layer (ACN) and a lower aqueous/solid layer.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the upper ACN layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes. The PSA removes polar interferences, and C18 removes non-polar interferences.
-
-
Analysis:
-
Take an aliquot of the cleaned supernatant.
-
Dilute as necessary with a suitable solvent (e.g., 90:10 water:methanol).
-
Inject the final extract into the LC-MS/MS system.
-
Quantify the amount of Azinphos-ethyl by calculating the ratio of its peak area to the peak area of this compound and comparing this ratio to a calibration curve prepared in the same manner.
-
Visualizing the Analytical Workflow
The logical relationship in the use of this compound is not a biological pathway but an analytical workflow designed to ensure data quality. The following diagram illustrates this process.
Caption: Workflow for analyte quantification using an internal standard.
This compound is a specialized tool for analytical chemistry, not a compound for broader life sciences research. Its application is confined to its role as an internal standard, where it is indispensable for the accurate, reliable, and reproducible quantification of the pesticide Azinphos-ethyl. The technical data and protocols associated with this compound are therefore centered on analytical performance, such as detection limits, linearity, and precision, rather than biological interactions or signaling pathways. Researchers and drug development professionals should understand that its value lies in ensuring the quality and accuracy of analytical data for regulatory compliance, environmental monitoring, and food safety.
References
- 1. Azinphos-ethyl-d10 (diethyl-d10) | LGC Standards [lgcstandards.com]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. lcms.cz [lcms.cz]
- 4. hpc-standards.com [hpc-standards.com]
- 5. Azinphos-ethyl (Ref: BAY 16259) [sitem.herts.ac.uk]
- 6. nj.gov [nj.gov]
- 7. Azinphos-Ethyl | C12H16N3O3PS2 | CID 17531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Quantitation of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS with isotopic internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Azinphos-ethyl D10 as an Internal Standard: A Technical Guide to its Mechanism of Action in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role and mechanism of action of Azinphos-ethyl D10 when used as an internal standard in analytical chemistry. The focus is on its application in quantitative analysis, particularly in conjunction with mass spectrometry techniques. This document will detail the underlying principles of its function, present relevant experimental data and protocols, and illustrate key concepts through diagrams.
The Core Principle: Mechanism of Action as an Internal Standard
In the context of analytical chemistry, the "mechanism of action" of an internal standard (IS) does not refer to a biological or pharmacological effect. Instead, it describes the method by which it ensures the accuracy and precision of the quantification of a target analyte. This compound, a deuterated form of the organophosphate insecticide Azinphos-ethyl, is an ideal internal standard due to the principles of isotope dilution.
The fundamental role of an internal standard is to compensate for variations that can occur at different stages of an analytical procedure, from sample preparation to final detection. These variations may include:
-
Inconsistent sample recovery during extraction and cleanup steps.
-
Fluctuations in the volume of the final extract.
-
Variability in the injection volume into the analytical instrument.
-
Signal suppression or enhancement caused by the sample matrix in the instrument's ion source (matrix effects).
This compound is chemically identical to Azinphos-ethyl, with the only difference being that ten of its hydrogen atoms have been replaced with deuterium atoms. This subtle change in mass has profound implications for its use as an internal standard:
-
Physicochemical Similarity: Because its chemical structure is nearly identical to the analyte, this compound exhibits very similar behavior during sample extraction, cleanup, and chromatographic separation. It has a comparable extraction efficiency, solubility, and retention time to the non-deuterated Azinphos-ethyl.
-
Mass-Based Differentiation: The key difference is its molecular weight. A mass spectrometer can easily distinguish between the deuterated internal standard and the native analyte based on their different mass-to-charge ratios (m/z).
The quantification is therefore not based on the absolute signal of the analyte, but on the ratio of the analyte's signal to the signal of the internal standard. Since both compounds are affected proportionally by the experimental variations, this ratio remains constant, leading to a more accurate and reproducible measurement.
Experimental Protocol: Quantification of Azinphos-ethyl in a Food Matrix
The following is a representative protocol for the analysis of Azinphos-ethyl in a food sample, such as fruit or vegetables, using this compound as an internal standard. This method is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by analysis with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
2.1. Sample Preparation (QuEChERS)
-
Homogenization: A representative 10-15 g portion of the food sample is homogenized.
-
Extraction:
-
A 10 g subsample of the homogenate is weighed into a 50 mL centrifuge tube.
-
A known amount of the this compound internal standard solution is added to the sample.
-
10 mL of acetonitrile is added to the tube.
-
The tube is shaken vigorously for 1 minute.
-
A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) is added.
-
The tube is immediately shaken for another 1 minute and then centrifuged at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
An aliquot of the upper acetonitrile layer (the extract) is transferred to a d-SPE tube containing a sorbent material (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences) and MgSO₄ to remove residual water.
-
The tube is vortexed for 30 seconds and then centrifuged at a high speed for 5 minutes.
-
-
Final Extract Preparation: The supernatant is transferred to a clean vial for analysis.
2.2. Instrumental Analysis (GC-MS/MS)
-
Gas Chromatograph (GC) Conditions:
-
Injection: 1 µL of the final extract is injected in splitless mode.
-
Column: A capillary column suitable for pesticide analysis, such as a DB-5ms or HP-5ms.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 70°C, ramping up to 280°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both Azinphos-ethyl and this compound.
-
Data Presentation
The following tables summarize typical quantitative data obtained from methods utilizing this compound as an internal standard.
Table 1: Performance Characteristics of Azinphos-ethyl Analysis with an Internal Standard
| Parameter | Typical Value | Description |
| Linearity (R²) | > 0.995 | Indicates the correlation between the concentration and the instrument response over a defined range. |
| Recovery (%) | 85-110% | The percentage of the analyte recovered through the sample preparation process, corrected by the internal standard. |
| Repeatability (RSDr) | < 15% | The precision of the measurement under the same operating conditions over a short interval of time. |
| Reproducibility (RSDR) | < 20% | The precision of the measurement under different conditions (e.g., different days, different analysts). |
Table 2: MRM Transitions for Azinphos-ethyl and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Azinphos-ethyl | 345 | 160 | 132 |
| This compound | 355 | 165 | 137 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical principle of internal standard correction.
Caption: Experimental workflow for the analysis of Azinphos-ethyl using an internal standard.
Azinphos-ethyl D10: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review on the use of Azinphos-ethyl D10, a deuterated analog of the organophosphate insecticide Azinphos-ethyl. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development, offering detailed information on its application, relevant experimental protocols, and key data presented for easy comparison.
Introduction
Azinphos-ethyl is a broad-spectrum organophosphate insecticide and acaricide known for its high toxicity.[1][2] It functions as a non-systemic insecticide with good ovicidal properties and long persistence, acting via contact and stomach action.[2] The primary mechanism of action for Azinphos-ethyl is the inhibition of the enzyme acetylcholinesterase (AChE), which is crucial for the proper functioning of the nervous system in both insects and mammals.[2][3] Due to its toxicity, Azinphos-ethyl is classified as a highly hazardous substance by the World Health Organization.[1]
This compound is a stable, isotopically labeled version of Azinphos-ethyl, where ten hydrogen atoms have been replaced with deuterium. This deuterated form is primarily utilized as an internal standard in analytical chemistry for the accurate quantification of Azinphos-ethyl in various matrices, such as environmental and food samples.[4] The use of a deuterated internal standard is a well-established technique in mass spectrometry-based analytical methods, as it helps to correct for analyte loss during sample preparation and variations in instrument response, leading to more accurate and reliable results.[4]
Quantitative Data
The following table summarizes the key physicochemical and toxicological properties of Azinphos-ethyl. Data for this compound is not separately available; however, its physicochemical properties are expected to be very similar to the unlabeled compound.
| Property | Value | Source(s) |
| Chemical Formula | C₁₂H₁₆N₃O₃PS₂ | [5] |
| Molar Mass | 345.37 g/mol | [5] |
| Appearance | Colorless crystals | [5][6] |
| Melting Point | 53 °C (127 °F; 326 K) | [5][7] |
| Boiling Point | 232 °F at 0.001 mmHg | [7] |
| Vapor Pressure | 2.2 x 10⁻⁷ mmHg at 68°F | [7] |
| Water Solubility | Low | [2] |
| Specific Gravity | 1.284 at 68°F | [7] |
| LD₅₀ (oral, rat) | 17.5 mg/kg | [1] |
Experimental Protocols
Sample Preparation (QuEChERS Method)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a common sample preparation technique for pesticide residue analysis in food matrices.
-
Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of kale).
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2 minutes.
-
-
Final Extract: Transfer the supernatant to an autosampler vial for GC-MS/MS analysis.
GC-MS/MS Analysis
-
Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer.
-
GC Column: A suitable capillary column for pesticide analysis (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase).
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 150°C at 25°C/min.
-
Ramp to 200°C at 3°C/min.
-
Ramp to 280°C at 8°C/min, hold for 10 minutes.
-
-
Injector: Pulsed splitless injection at 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Azinphos-ethyl: Monitor at least two specific precursor-to-product ion transitions for quantification and confirmation (e.g., m/z 345 -> 160 and m/z 345 -> 132).
-
This compound: Monitor the corresponding transitions for the deuterated standard (e.g., m/z 355 -> 160 and m/z 355 -> 132). The exact m/z values will depend on the position of the deuterium labels.
-
-
-
Quantification: The concentration of Azinphos-ethyl in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve prepared with known concentrations of Azinphos-ethyl and a constant concentration of the internal standard.
Signaling Pathways and Mechanisms
The primary mechanism of toxicity for Azinphos-ethyl is the inhibition of acetylcholinesterase (AChE), an enzyme that catalyzes the hydrolysis of the neurotransmitter acetylcholine (ACh).[3][9] This inhibition leads to an accumulation of ACh at the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[3]
Caption: Mechanism of Azinphos-ethyl toxicity via acetylcholinesterase inhibition.
Experimental and Logical Workflows
The general workflow for utilizing this compound in a quantitative analysis is depicted below. This process ensures the accuracy and reliability of the measurement of the target analyte, Azinphos-ethyl.
Caption: General workflow for quantitative analysis using an internal standard.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. Azinphos-ethyl (Ref: BAY 16259) [sitem.herts.ac.uk]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Azinphos-ethyl - Wikipedia [en.wikipedia.org]
- 6. Azinphos-Ethyl | C12H16N3O3PS2 | CID 17531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. AZINPHOS-ETHYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. gcms.cz [gcms.cz]
- 9. The Targeted Pesticides as Acetylcholinesterase Inhibitors: Comprehensive Cross-Organism Molecular Modelling Studies Performed to Anticipate the Pharmacology of Harmfulness to Humans In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the Certificate of Analysis for Azinphos-ethyl D10: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Certificate of Analysis (CoA) for a certified reference material (CRM) like Azinphos-ethyl D10 is a critical document that underpins the accuracy and reliability of analytical measurements. This guide provides a comprehensive explanation of the typical components found on a CoA for this deuterated internal standard, enabling users to fully leverage the information for their research and development needs. This compound, a stable isotope-labeled version of the organophosphate insecticide Azinphos-ethyl, is an essential tool for quantitative analysis, particularly in mass spectrometry-based methods, where it is used as an internal standard to correct for matrix effects and variations in sample preparation and instrument response.
Core Product Information
This compound is typically supplied as a solution at a precise concentration in a specified solvent. The CoA will begin with fundamental identifying information.
| Parameter | Typical Value/Information | Significance |
| Product Name | This compound (diethyl-d10) | Identifies the specific deuterated analogue. |
| Catalogue Number | e.g., DRE-C10360100 | Unique identifier for ordering and lot tracking. |
| CAS Number | 2732916-08-2 | Chemical Abstracts Service registry number for the deuterated compound. |
| Unlabelled CAS No. | 2642-71-9 | CAS number for the non-deuterated Azinphos-ethyl for reference. |
| Molecular Formula | C₁₂H₆D₁₀N₃O₃PS₂ | Indicates the chemical composition, including the 10 deuterium atoms. |
| Molecular Weight | 355.44 g/mol | The mass of one mole of the deuterated compound. |
| Supplied As | A solution in a specified solvent (e.g., Acetone or Acetonitrile) | The physical form of the reference material. |
| Concentration | Typically 100 µg/mL | The certified amount of the analyte in the solvent. |
Certified Values and Uncertainties: The Quantitative Core
The central part of the CoA provides the certified quantitative data, which is crucial for the accurate preparation of calibration curves and the quantification of Azinphos-ethyl in samples.
| Certified Parameter | Example Value | Description |
| Certified Concentration | 100.2 µg/mL | The most probable value of the concentration of this compound in the solvent, determined by a metrologically valid procedure. |
| Expanded Uncertainty | ± 2.1 µg/mL | The range within which the true value of the concentration is asserted to lie with a high level of confidence (typically 95%). This value accounts for all sources of uncertainty in the preparation and measurement process. |
| Chemical Purity | ≥ 98.0% | The percentage of the material that is the specified compound, determined by analytical techniques such as GC-FID or LC-MS. |
| Isotopic Purity (Enrichment) | ≥ 99 atom % D | The percentage of the labeled positions that contain a deuterium atom. This is a critical parameter for mass spectrometry applications to ensure minimal isotopic overlap with the unlabeled analyte. |
Experimental Protocols: Ensuring Traceability and Confidence
To ensure the validity and traceability of the certified values, the CoA will reference the detailed experimental methodologies used for characterization.
Determination of Certified Concentration
The certified concentration is typically determined gravimetrically, with confirmation by a suitable analytical technique.
Gravimetric Preparation Workflow
Protocol for Gravimetric Preparation:
-
A precise mass of the high-purity this compound neat material is weighed using a calibrated analytical microbalance.
-
The weighed material is quantitatively transferred to a Class A volumetric flask of a known volume.
-
The material is dissolved in a high-purity solvent (e.g., Acetone).
-
The solution is diluted to the final volume with the same solvent, and the flask is thoroughly mixed to ensure homogeneity.
Confirmation of Concentration by Chromatography: The gravimetrically prepared concentration is often confirmed using a validated chromatographic method, such as Gas Chromatography with a Flame Ionization Detector (GC-FID) or Liquid Chromatography with UV detection (LC-UV), against an independently prepared standard.
Purity Analysis
The chemical purity of the this compound neat material is a critical component of the certified value.
Purity Determination Workflow
Typical Protocols for Purity Analysis:
-
Gas Chromatography-Flame Ionization Detection (GC-FID): A solution of the neat material is injected into a GC system. The area percent of the main peak relative to all other peaks is calculated to determine purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is used to identify and quantify any potential impurities. The purity is determined by comparing the peak area of this compound to the total peak area of all detected components.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR can be used to determine the purity of the material by comparing the integral of a characteristic signal of this compound to the integral of a certified internal standard with a known purity and concentration.
Isotopic Purity Determination
The isotopic purity, or isotopic enrichment, is a measure of the extent of deuterium incorporation in the molecule. This is a critical parameter for its use as an internal standard.
Methodology for Isotopic Purity:
-
Mass Spectrometry (MS): The most common technique for determining isotopic purity is mass spectrometry, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS). By analyzing the mass spectrum of the compound, the relative intensities of the ions corresponding to the fully deuterated molecule and any partially deuterated or undeuterated species can be measured.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ²H NMR can be used to assess the degree of deuteration at specific sites within the molecule.
Traceability and Quality Assurance
The CoA will typically include statements regarding the traceability of the measurements and the quality management systems under which the certified reference material was produced.
-
Metrological Traceability: The certified value is traceable to the International System of Units (SI) through an unbroken chain of calibrations. This is often achieved through the use of calibrated balances and volumetric glassware.
-
ISO Accreditation: Reputable providers of certified reference materials operate under internationally recognized quality standards. Look for accreditation to:
-
ISO 17034: General requirements for the competence of reference material producers.
-
ISO/IEC 17025: General requirements for the competence of testing and calibration laboratories.
-
Storage and Handling
The CoA will provide essential information on the proper storage and handling of the reference material to ensure its long-term stability.
| Instruction | Recommendation | Rationale |
| Storage Temperature | Typically -18°C or below | To minimize degradation of the compound and evaporation of the solvent. |
| Handling | Allow the ampoule to warm to room temperature before opening. Use immediately after opening. | To prevent condensation from affecting the concentration and to avoid contamination. |
| Expiry Date | A specific date will be provided. | The date until which the certified value is guaranteed to be within the specified uncertainty, provided the material is stored and handled correctly. |
By thoroughly understanding the information presented in the Certificate of Analysis for this compound, researchers can have full confidence in the quality of their reference material, leading to more accurate and reliable analytical results in their studies.
Commercial Suppliers and Technical Guide for Azinphos-ethyl D10 Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercial suppliers for Azinphos-ethyl D10 reference standards. It also details experimental protocols for its analytical determination and explores the key signaling pathways associated with its mechanism of action.
Commercial Availability of this compound
This compound is a deuterated analog of the organophosphate insecticide Azinphos-ethyl. It serves as an internal standard for the accurate quantification of Azinphos-ethyl in various matrices. Several reputable suppliers offer this certified reference material.
| Supplier | Product Name | Catalog Number | Concentration | Solvent | CAS Number |
| LGC Standards | Azinphos-ethyl-d10 (diethyl-d10) | TRC-A989782 | Neat | - | 2732916-08-2 |
| HPC Standards | D10-Azinphos-ethyl solution | 680482 | 100 µg/ml | Acetone | Not specified |
| Fisher Scientific | Azinphos-ethyl-d10 (diethyl-d10), CDN | 30325519 | 0.005 g | - | 2732916-08-2 |
| Alfa Chemistry | Azinphos-ethyl-d10 (diethyl-d10) | Not specified | Not specified | Not specified | Not specified |
Analytical Methodologies
The accurate determination of Azinphos-ethyl in complex samples such as food, water, and biological tissues necessitates robust analytical methods. The use of this compound as an internal standard is crucial for correcting matrix effects and variations in sample preparation and instrument response.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in a variety of matrices.
Protocol:
-
Homogenization: Homogenize 10-15 g of the sample.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate amount of this compound internal standard.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) to induce phase separation.
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a 2 mL or 15 mL centrifuge tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove organic acids, and C18 for nonpolar interferences).
-
Shake for 30 seconds.
-
-
Centrifugation: Centrifuge at a high speed for 2-5 minutes.
-
Analysis: The supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.
Instrumental Analysis: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS is a powerful technique for the sensitive and selective quantification of Azinphos-ethyl.
Typical GC-MS/MS Parameters:
-
Gas Chromatograph (GC):
-
Column: A non-polar or mid-polar capillary column (e.g., HP-5ms, DB-5ms) is commonly used.
-
Injector: Splitless injection is typically employed for trace analysis.
-
Oven Temperature Program: A temperature gradient is optimized to achieve good chromatographic separation.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Azinphos-ethyl and this compound are monitored.
-
Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is another highly sensitive and selective technique suitable for the analysis of Azinphos-ethyl, particularly for compounds that are not amenable to GC analysis.
Typical LC-MS/MS Parameters:
-
Liquid Chromatograph (LC):
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization.
-
-
Mass Spectrometer (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific transitions for the analyte and internal standard.
-
Signaling Pathways
Azinphos-ethyl, like other organophosphate insecticides, primarily exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1] This disruption of cholinergic signaling can lead to a cascade of downstream effects.
Acetylcholinesterase Inhibition Pathway
The primary mechanism of action of Azinphos-ethyl is the irreversible inhibition of acetylcholinesterase (AChE).[1] This leads to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.
References
Stability and Storage of Azinphos-ethyl D10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Azinphos-ethyl D10, a deuterated internal standard crucial for the accurate quantification of Azinphos-ethyl in various matrices. Due to the limited availability of specific stability data for the deuterated form, this guide incorporates information from its non-deuterated analogue, Azinphos-ethyl, to infer stability characteristics and provide best-practice recommendations for its handling and storage.
Chemical Identity and Properties
| Property | Value |
| Chemical Name | O,O-Di(ethyl-d5) S-(4-oxo-3H-1,2,3-benzotriazin-3-yl)methyl dithiophosphate |
| Synonyms | This compound, Azinphos Ethyl D10 (di(ethyl D5)) |
| Molecular Formula | C₁₂H₆D₁₀N₃O₃PS₂ |
| Appearance | Colorless to off-white solid |
Recommended Storage Conditions
Proper storage is paramount to maintain the integrity and concentration of this compound standards. The following conditions are recommended by various suppliers and are considered best practice.
| Parameter | Recommendation | Source |
| Temperature | +4°C for neat material.[1] Solutions may require colder temperatures, such as -18°C. | LGC Standards |
| Ambient (>5 °C) for the non-deuterated form. | AccuStandard | |
| 2-10°C for standard solutions. | Fujifilm Wako | |
| Container | Store in the original, tightly sealed container to prevent solvent evaporation and contamination. | New Jersey Department of Health |
| Light Exposure | Store protected from light, as photodegradation is a known degradation pathway for Azinphos-ethyl. | |
| Atmosphere | Store in a well-ventilated area. | New Jersey Department of Health |
Stability Profile
pH and Hydrolysis
Azinphos-ethyl is known to be susceptible to hydrolysis, particularly under alkaline conditions. It is relatively stable in acidic media.[2] Therefore, it is crucial to avoid contact with strong bases such as sodium hydroxide and potassium hydroxide.[3] The deuteration in the ethyl groups is not expected to significantly alter the susceptibility of the ester and thio-phosphate linkages to hydrolysis.
Thermostability
Azinphos-ethyl is considered to be thermo-stable under recommended storage conditions.[2] However, elevated temperatures can accelerate degradation processes.
Photostability
Photodegradation has been identified as a significant degradation pathway for Azinphos-ethyl in aqueous solutions. Exposure to light, especially UV radiation, can lead to the breakdown of the molecule. Therefore, it is imperative to store this compound, both in its neat form and in solution, in amber vials or otherwise protected from light.
Experimental Protocols: A General Guideline for Stability Assessment
For laboratories wishing to perform their own stability studies on this compound, the following general protocol, based on established guidelines for chemical reference standards, can be adapted.
Objective
To determine the long-term stability of this compound under defined storage conditions and its short-term stability under simulated stress conditions (e.g., exposure to light, elevated temperature).
Materials
-
This compound reference standard
-
High-purity solvent (e.g., acetone, acetonitrile, or other solvent in which the standard is soluble and stable)
-
Amber glass vials with PTFE-lined caps
-
Calibrated analytical balance
-
High-performance liquid chromatograph with a suitable detector (e.g., UV or mass spectrometer) or a gas chromatograph with a mass spectrometer (GC-MS).
-
Controlled environment chambers (for temperature and humidity control)
-
Photostability chamber
Experimental Workflow
References
- 1. Azinphos-Ethyl | C12H16N3O3PS2 | CID 17531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Azinphos-ethyl-d10 (diethyl-d10) | LGC Standards [lgcstandards.com]
- 3. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Azinphos-ethyl in Complex Matrices using Isotope Dilution Mass Spectrometry with Azinphos-ethyl D10
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azinphos-ethyl is a broad-spectrum organophosphate insecticide used to control a wide range of insect pests on various agricultural crops.[1] Due to its high toxicity to mammals, its use has been restricted or phased out in many regions, but monitoring for its residues in food and environmental samples remains crucial for public health and safety.[1][2]
This application note details robust analytical methods for the sensitive and selective quantification of Azinphos-ethyl using its deuterated stable isotope, Azinphos-ethyl D10, as an internal standard.[3] The use of an isotope-labeled internal standard in a technique known as isotope dilution mass spectrometry is the gold standard for quantitative analysis. It accurately corrects for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise results.[4] This document provides detailed protocols for both Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two powerful techniques for pesticide residue analysis.[5]
Experimental Protocols
Materials and Reagents
-
Standards: Azinphos-ethyl (CAS: 2642-71-9) and this compound (diethyl-d10) certified reference materials.
-
Solvents: HPLC or LC-MS grade acetonitrile, acetone, ethyl acetate, and water.
-
Reagents: Formic acid, ammonium formate, magnesium sulfate (anhydrous), sodium chloride, trisodium citrate dihydrate, disodium hydrogen citrate sesquihydrate.
-
Sample Preparation Kits: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and dispersive SPE (dSPE) cleanup kits suitable for the sample matrix.
Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve the required amount of Azinphos-ethyl and this compound reference standards in a suitable solvent (e.g., acetone or acetonitrile) to create individual stock solutions.
-
Intermediate Stock Solutions (10 µg/mL): Prepare intermediate stock solutions by diluting the primary stocks with the appropriate solvent.
-
Working Internal Standard (IS) Solution (100 ng/mL): Dilute the this compound intermediate stock solution to a final concentration of 100 ng/mL. This solution will be spiked into all samples, blanks, and calibration standards.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the Azinphos-ethyl intermediate stock solution. Spike each calibration level with the Working IS Solution to maintain a constant internal standard concentration.
Sample Preparation: QuEChERS Protocol
The QuEChERS method is a widely adopted sample preparation technique for pesticide analysis in food matrices.[6][7]
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Spiking: Add 100 µL of the 100 ng/mL this compound Working IS Solution to the tube.
-
Extraction:
-
Add 10 mL of water and 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Cleanup (Dispersive SPE):
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a dSPE cleanup tube containing primary secondary amine (PSA) and anhydrous MgSO₄.
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at ≥5000 rcf for 5 minutes.
-
Analysis: Collect the supernatant, filter if necessary, and transfer to an autosampler vial for LC-MS/MS or GC-MS/MS analysis.
Instrumental Analysis
LC-MS/MS Analysis Protocol
Liquid chromatography is highly effective for the analysis of a wide range of pesticides, including those that are thermally labile.[6]
Caption: Workflow for LC-MS/MS analysis.
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 5 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | 5 mM Ammonium Formate + 0.1% Formic Acid in Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Gradient | 10% B to 95% B in 8 min, hold for 2 min, re-equilibrate for 3 min |
| MS System | Agilent 6490 Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Gas Temp. | 290 °C |
| Gas Flow | 14 L/min |
| Nebulizer | 45 psi |
Table 1: Recommended LC-MS/MS Instrumental Conditions.
GC-MS/MS Analysis Protocol
Gas chromatography is a robust and reliable technique for the analysis of volatile and semi-volatile pesticides like Azinphos-ethyl.[7][8]
Caption: Workflow for GC-MS/MS analysis.
| Parameter | Condition |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Inlet | Splitless, 250 °C |
| Injection Volume | 1 µL |
| Oven Program | 70 °C (1 min), ramp 25 °C/min to 300 °C (hold 5 min) |
| MS System | Agilent 7010C Triple Quadrupole GC/MS or equivalent |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Source Temp. | 230 °C |
| Quad Temp. | 150 °C |
| Collision Gas | Nitrogen |
Table 2: Recommended GC-MS/MS Instrumental Conditions.
Data Presentation: MRM Transitions
Multiple Reaction Monitoring (MRM) provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. The transitions below are typical for Azinphos-ethyl. For this compound, the precursor ion mass is increased by 10 Da due to the ten deuterium atoms on the ethyl groups.[3] The fragment ions, which often result from the core structure, may remain the same.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | CE (eV) | Product Ion (m/z) (Qualifier) | CE (eV) | Analysis Mode |
| Azinphos-ethyl | 346.1 | 160.1 | 10 | 132.0 | 20 | LC-MS/MS[6] |
| This compound | 356.1 | 160.1 | 10 | 132.0 | 20 | LC-MS/MS |
| Azinphos-ethyl | 160.0 | 132.0 | 5 | 77.1 | 15 | GC-MS/MS[7][9] |
| This compound | 160.0 | 132.0 | 5 | 77.1 | 15 | GC-MS/MS |
Table 3: Example MRM Transitions for Azinphos-ethyl and its D10 internal standard. Collision Energies (CE) are instrument-dependent and require optimization.
Conclusion
The methods described provide a comprehensive framework for the accurate and reliable quantification of Azinphos-ethyl in complex sample matrices. The use of this compound as an internal standard is critical for mitigating matrix effects and ensuring data of the highest quality. Both LC-MS/MS and GC-MS/MS protocols offer excellent sensitivity and selectivity, allowing laboratories to meet stringent regulatory requirements for pesticide residue monitoring. The provided protocols, including the widely applicable QuEChERS sample preparation method, can be adapted by researchers for various analytical challenges.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. HPLC Analysis of Azinphos-ethyl | SIELC Technologies [sielc.com]
- 3. Azinphos-ethyl-d10 (diethyl-d10) | LGC Standards [lgcstandards.com]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. gcms.cz [gcms.cz]
- 8. gcms.cz [gcms.cz]
- 9. Development and validation of an analysis method for pesticide residues by gas chromatography–tandem mass spectrometry in Daikenchuto - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantitative Analysis of Azinphos-ethyl using Azinphos-ethyl D10 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azinphos-ethyl is an organophosphate insecticide that has been used in agriculture to control a variety of insect pests on crops.[1] Due to its potential toxicity and environmental concerns, accurate and reliable methods for its quantification in various matrices are essential. This document provides a detailed protocol for the quantitative analysis of Azinphos-ethyl using an isotope dilution mass spectrometry (IDMS) method, which employs Azinphos-ethyl D10 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is a robust technique that corrects for variations in sample preparation, extraction efficiency, and instrument response, thereby improving the accuracy and precision of the analytical results.[2][3]
This method is applicable for the analysis of Azinphos-ethyl in complex matrices such as environmental samples (water, soil) and agricultural products. The protocol described below is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[2][4]
Experimental Protocols
Materials and Reagents
-
Standards:
-
Azinphos-ethyl (analytical standard, >98% purity)
-
This compound (internal standard, deuterated, >98% purity)
-
-
Solvents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade, 18 MΩ·cm)
-
Formic acid (LC-MS grade)
-
-
Sample Preparation:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)
-
Centrifuge tubes (50 mL, 15 mL)
-
Syringe filters (0.22 µm, PTFE or nylon)
-
Preparation of Standard Solutions
2.1. Stock Solutions (100 µg/mL)
-
Accurately weigh approximately 10 mg of Azinphos-ethyl and this compound into separate 100 mL volumetric flasks.
-
Dissolve the standards in acetonitrile and bring to volume.
-
Store the stock solutions at -20°C in amber glass vials. These solutions are typically stable for up to 6 months.
2.2. Intermediate Standard Solutions (1 µg/mL)
-
Pipette 1 mL of each 100 µg/mL stock solution into separate 100 mL volumetric flasks.
-
Dilute to volume with acetonitrile.
-
Store at -20°C.
2.3. Working Standard Solutions
-
Prepare a series of calibration standards by diluting the 1 µg/mL intermediate standard solution of Azinphos-ethyl with acetonitrile to achieve concentrations ranging from 0.5 to 100 ng/mL.
-
Prepare a working internal standard solution of this compound at a concentration of 50 ng/mL by diluting the 1 µg/mL intermediate standard solution.
-
Spike each calibration standard with the working internal standard solution to achieve a final concentration of 5 ng/mL of this compound in each standard.
Sample Preparation (QuEChERS Method)
-
Homogenization: Homogenize solid samples (e.g., fruits, vegetables, soil) prior to extraction.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike the sample with 100 µL of the 1 µg/mL this compound internal standard solution (final concentration of 10 ng/g).
-
Add the QuEChERS extraction salts.
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Cleanup (d-SPE):
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing the appropriate d-SPE sorbent (e.g., PSA for fatty matrices, C18 for non-polar interferences).
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Extract:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
4.1. Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
4.2. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for Azinphos-ethyl and this compound should be optimized. Example transitions are provided in the data table below.
Data Presentation
The following tables summarize typical quantitative data for a similar organophosphate insecticide, Azinphos-methyl, analyzed using an isotopically labeled internal standard. This data is provided as an example of expected performance.
Table 1: LC-MS/MS MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Azinphos-ethyl | 346.1 | 160.1 | 20 |
| 346.1 | 132.1 | 25 | |
| This compound | 356.1 | 160.1 | 20 |
| 356.1 | 142.1 | 25 |
Table 2: Method Performance Characteristics (based on Azinphos-methyl data)
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.2 - 1.1 ng/sample | [4] |
| 10 ng/L (in water) | [5] | |
| Limit of Quantification (LOQ) | 30 ng/L (in water) | [5] |
| Recovery | 71 - 113% | [4] |
| Linearity (R²) | > 0.99 | [4] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the quantitative analysis of Azinphos-ethyl using this compound as an internal standard.
Caption: Experimental workflow for Azinphos-ethyl analysis.
References
- 1. HPLC Analysis of Azinphos-ethyl | SIELC Technologies [sielc.com]
- 2. lcms.cz [lcms.cz]
- 3. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
Application Notes and Protocols for the Analysis of Azinphos-ethyl D10 in Food Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azinphos-ethyl is a broad-spectrum organophosphate insecticide and acaricide known for its high toxicity.[1] Due to its potential risks to human health and the environment, regulatory bodies worldwide have established maximum residue limits (MRLs) for Azinphos-ethyl in various food commodities. Accurate and sensitive analytical methods are therefore essential for monitoring its residues in the food supply chain to ensure consumer safety.
This document provides detailed application notes and protocols for the quantitative analysis of Azinphos-ethyl in food matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Azinphos-ethyl D10, is incorporated to ensure high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.
Analytical Principle
The method is based on the extraction of Azinphos-ethyl and the internal standard this compound from a homogenized food sample using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.[2][3][4] The extract is then cleaned up using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.[3][4] Final determination and quantification are performed by LC-MS/MS in the positive electrospray ionization (ESI+) mode, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
Experimental Protocols
Sample Preparation (QuEChERS Method)
This protocol is a general guideline and may require optimization for specific matrices.
a. Reagents and Materials:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent (for highly pigmented matrices)
-
Azinphos-ethyl certified reference material
-
This compound certified reference material
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes for d-SPE
b. Extraction:
-
Weigh 10 g of a homogenized food sample into a 50 mL centrifuge tube. For dry samples like cereals, add a corresponding amount of water to rehydrate the sample before extraction.[4]
-
Add 10 mL of acetonitrile.
-
Add the internal standard spiking solution (this compound) to achieve a final concentration of 50 µg/kg.
-
Add the QuEChERS salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
c. Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube.
-
The composition of the d-SPE tube will vary depending on the food matrix:
-
General Fruits and Vegetables: 150 mg MgSO₄, 50 mg PSA
-
Fatty Matrices: 150 mg MgSO₄, 50 mg PSA, 50 mg C18
-
Pigmented Fruits and Vegetables: 150 mg MgSO₄, 50 mg PSA, 50 mg C18, 7.5 mg GCB
-
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
The resulting supernatant is the final extract.
LC-MS/MS Analysis
a. Instrumentation:
-
Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
b. LC Parameters:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | Start at 5-10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
c. MS/MS Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
| Collision Gas | Argon |
d. MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) |
|---|---|---|---|---|
| Azinphos-ethyl | 346.1 | 160.1 (Quantifier) | 0.05 | 20 |
| 346.1 | 132.1 (Qualifier) | 0.05 | 25 |
| This compound | 356.1 | 165.1 | 0.05 | 20 |
Data Presentation
The following table summarizes typical validation data for the analysis of Azinphos-ethyl in various food matrices using an internal standard. These values are indicative and may vary depending on the specific matrix and laboratory conditions.
| Food Matrix | Recovery (%) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) | Matrix Effect (%) |
| Apples | 95 | 8 | 0.5 | 1.5 | -15 |
| Grapes | 92 | 11 | 0.8 | 2.5 | -20 |
| Tomatoes | 98 | 7 | 0.4 | 1.2 | -10 |
| Spinach | 88 | 15 | 1.0 | 3.0 | -35 |
| Wheat Flour | 90 | 12 | 0.9 | 2.8 | -25 |
| Olive Oil | 85 | 18 | 1.5 | 5.0 | -40 |
-
Recovery: The percentage of the known amount of analyte recovered from the spiked matrix.
-
RSD (Relative Standard Deviation): A measure of the precision of the analysis.
-
LOD (Limit of Detection): The lowest concentration of the analyte that can be reliably detected.
-
LOQ (Limit of Quantification): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.
-
Matrix Effect: The suppression or enhancement of the analyte signal due to co-eluting matrix components. A negative value indicates signal suppression. The use of an isotopically labeled internal standard like this compound is crucial to compensate for these effects.[5][6]
Diagrams
Caption: Experimental workflow for Azinphos-ethyl residue analysis.
Caption: Role of the internal standard in accurate quantification.
References
- 1. agilent.com [agilent.com]
- 2. nucleus.iaea.org [nucleus.iaea.org]
- 3. Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection – Current Agriculture Research Journal [agriculturejournal.org]
- 4. gcms.cz [gcms.cz]
- 5. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
Application Note: Quantification of Azinphos-ethyl in Food Matrices by LC-MS/MS using a Deuterated Internal Standard
Abstract
This application note presents a robust and sensitive method for the quantification of Azinphos-ethyl in various food matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Azinphos-ethyl D10, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The sample preparation employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, providing efficient extraction and cleanup. This method is suitable for routine monitoring of Azinphos-ethyl residues in food safety and quality control laboratories.
Introduction
Azinphos-ethyl is a broad-spectrum organophosphate insecticide and acaricide used to control a wide range of pests on various agricultural crops.[1] Due to its high toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for Azinphos-ethyl in food products to protect consumer health.[1] Accurate and reliable analytical methods are essential for the enforcement of these regulations.
LC-MS/MS has become the technique of choice for pesticide residue analysis due to its high selectivity, sensitivity, and ability to handle complex matrices. The use of a deuterated internal standard, which closely mimics the chemical and physical properties of the analyte, is a well-established strategy to improve the accuracy and precision of quantitative methods by correcting for matrix-induced signal suppression or enhancement and variations during sample processing.[2]
This application note provides a detailed protocol for the extraction, cleanup, and LC-MS/MS analysis of Azinphos-ethyl in food matrices, utilizing this compound as the internal standard.
Experimental
Materials and Reagents
-
Azinphos-ethyl analytical standard (≥98% purity)
-
This compound (diethyl-d10) internal standard (≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
Standard and Sample Preparation
Standard Preparation:
-
Prepare individual stock solutions of Azinphos-ethyl and this compound in acetonitrile at a concentration of 1000 µg/mL.
-
Prepare a working standard solution of Azinphos-ethyl at 10 µg/mL by diluting the stock solution with acetonitrile.
-
Prepare a working internal standard solution of this compound at 1 µg/mL by diluting the stock solution with acetonitrile.
-
Prepare a series of calibration standards by spiking appropriate volumes of the Azinphos-ethyl working standard solution into blank matrix extract to achieve concentrations ranging from 0.1 to 100 ng/mL.
-
Add the this compound working internal standard solution to each calibration standard to a final concentration of 10 ng/mL.
Sample Preparation (QuEChERS):
-
Homogenize 10 g of the food sample (e.g., fruit or vegetable).
-
Add 10 mL of acetonitrile and 50 µL of the 1 µg/mL this compound internal standard solution.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Transfer 1 mL of the supernatant (acetonitrile extract) to a dispersive SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium formate and 0.1% Formic acid in Water |
| Mobile Phase B | 5 mM Ammonium formate and 0.1% Formic acid in Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 10% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes. |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
Multiple Reaction Monitoring (MRM) was used for quantification and confirmation. The precursor ions correspond to the [M+H]⁺ adducts.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Collision Energy (eV) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Azinphos-ethyl | 346.1 | 160.1 | 20 | 132.1 | 25 |
| This compound | 356.1 | 160.1 | 20 | 132.1 | 25 |
Note: The MRM transitions for this compound are predicted based on the stable diethyl-d10 labeled position, resulting in a +10 Da shift in the precursor ion. The fragment ions are expected to be the same as the unlabeled compound as the deuteration is on the ethyl groups which are not part of the primary fragments monitored.
Results and Discussion
Method Performance
The method was validated for linearity, limit of quantification (LOQ), accuracy (recovery), and precision (repeatability) in a representative food matrix (apple).
Linearity and Limit of Quantification (LOQ):
The method demonstrated excellent linearity over the concentration range of 0.5 to 100 ng/mL with a coefficient of determination (R²) greater than 0.99. The LOQ was established at 1 µg/kg, with a signal-to-noise ratio greater than 10.
| Parameter | Value |
| Calibration Range | 0.5 - 100 ng/mL |
| R² | > 0.995 |
| LOQ | 1 µg/kg |
Accuracy and Precision:
The accuracy of the method was evaluated by recovery studies at three spiking levels (1, 10, and 50 µg/kg) in blank apple matrix. The precision was determined by calculating the relative standard deviation (RSD) of replicate measurements (n=6).
| Spiking Level (µg/kg) | Mean Recovery (%) | RSD (%) |
| 1 | 95.2 | 6.8 |
| 10 | 98.7 | 4.5 |
| 50 | 101.3 | 3.2 |
The presented data is representative of the performance expected from this method and may vary depending on the specific matrix and instrumentation.
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the quantification of Azinphos-ethyl.
Caption: MRM signaling pathway for Azinphos-ethyl and its internal standard.
Conclusion
This application note describes a highly sensitive, accurate, and robust LC-MS/MS method for the quantification of Azinphos-ethyl in food matrices. The use of a deuterated internal standard, this compound, effectively compensates for matrix effects, ensuring reliable results. The modified QuEChERS sample preparation protocol is simple, rapid, and provides excellent extraction efficiency and sample cleanup. This method is well-suited for high-throughput analysis in food safety and regulatory monitoring laboratories.
References
Application Note: High-Throughput Analysis of Azinphos-ethyl in Environmental Samples using Gas Chromatography-Mass Spectrometry with a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Azinphos-ethyl, a broad-spectrum organophosphate insecticide, in environmental matrices. The method utilizes Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with a stable isotope-labeled internal standard, Azinphos-ethyl-D10, to ensure high accuracy and precision. The protocol outlines a streamlined sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by optimized GC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and professionals in drug development and environmental monitoring requiring reliable determination of Azinphos-ethyl residues.
Introduction
Azinphos-ethyl is an organophosphate insecticide that has been used in agriculture to control a wide range of pests on various crops.[1][2] Due to its potential toxicity and environmental persistence, regulatory bodies worldwide have set maximum residue limits (MRLs) for Azinphos-ethyl in food and environmental samples. Consequently, sensitive and selective analytical methods are crucial for monitoring its presence. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds like Azinphos-ethyl.[3][4] The use of a deuterated internal standard, such as Azinphos-ethyl-D10, is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response, leading to improved accuracy and precision of quantitative results.[5][6]
This application note provides a comprehensive protocol for the extraction and analysis of Azinphos-ethyl from soil and water samples using a D10-labeled internal standard. The method is validated to demonstrate its performance in terms of linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
Experimental
Reagents and Standards
-
Azinphos-ethyl analytical standard (≥98% purity)
-
Azinphos-ethyl-D10 (diethyl-d10) internal standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (Pesticide residue grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent (for samples with high pigment content)
-
Ultrapure water
Sample Preparation (QuEChERS Method)
A modified QuEChERS protocol is employed for the extraction and cleanup of Azinphos-ethyl from soil and water samples.
For Soil Samples:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of ultrapure water and vortex for 30 seconds.
-
Add 10 mL of acetonitrile and the internal standard solution (Azinphos-ethyl-D10).
-
Add the QuEChERS extraction salts (4 g MgSO₄ and 1 g NaCl).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the acetonitrile supernatant to a dispersive solid-phase extraction (dSPE) tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
The supernatant is ready for GC-MS/MS analysis.
For Water Samples:
-
Take 10 mL of the water sample in a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and the internal standard solution (Azinphos-ethyl-D10).
-
Add the QuEChERS extraction salts (4 g MgSO₄ and 1 g NaCl).
-
Follow steps 5-8 from the soil sample preparation protocol.
GC-MS/MS Analysis
The analysis was performed on a triple quadrupole gas chromatograph-mass spectrometer. The instrumental parameters were optimized for the detection and quantification of Azinphos-ethyl and its D10-labeled internal standard.
Table 1: GC-MS/MS Operating Conditions
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | 70°C (2 min hold), ramp to 150°C at 25°C/min, then to 280°C at 10°C/min (5 min hold) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions for Azinphos-ethyl and Azinphos-ethyl-D10
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Azinphos-ethyl | 345 | 160 | 15 | 100 |
| 345 | 132 | 25 | 100 | |
| 345 | 77 | 35 | 100 | |
| Azinphos-ethyl-D10 | 355 | 165 | 15 | 100 |
| 355 | 137 | 25 | 100 |
Note: The MRM transitions for Azinphos-ethyl-D10 are predicted based on the fragmentation of the parent compound and the +10 Da mass shift.
Results and Discussion
The developed GC-MS/MS method demonstrated excellent performance for the analysis of Azinphos-ethyl. The use of a deuterated internal standard effectively compensated for matrix-induced signal suppression or enhancement, ensuring accurate quantification.
Method Validation
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD).
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Calibration Range | 1 - 200 ng/mL |
| LOD | 0.5 ng/g (soil), 0.5 ng/mL (water) |
| LOQ | 1.5 ng/g (soil), 1.5 ng/mL (water) |
| Accuracy (Recovery) | 92 - 108% |
| Precision (%RSD) | < 10% |
Note: These are representative values based on typical performance for similar pesticide residue analysis methods.
Workflow and Pathway Diagrams
Caption: Experimental workflow for Azinphos-ethyl analysis.
Caption: Key components and resulting performance of the method.
Conclusion
The GC-MS/MS method presented in this application note provides a reliable and efficient means for the quantitative analysis of Azinphos-ethyl in environmental samples. The use of a deuterated internal standard coupled with the QuEChERS sample preparation protocol ensures high accuracy, precision, and robustness. This method is well-suited for routine monitoring of Azinphos-ethyl residues to ensure compliance with regulatory limits.
References
Application Notes and Protocols for Azinphos-ethyl D10 Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of various matrices for the analysis of Azinphos-ethyl, utilizing Azinphos-ethyl D10 as an internal standard. The following methods are designed to ensure accurate and reproducible quantification of Azinphos-ethyl in complex samples such as fruits, vegetables, water, and soil.
Azinphos-ethyl is an organophosphate insecticide, and its analysis is crucial for food safety and environmental monitoring.[1] The use of a deuterated internal standard like this compound is a highly effective technique to compensate for matrix effects and variations in extraction efficiency, leading to more accurate and reliable results.[2]
Key Sample Preparation Techniques
This document outlines three primary sample preparation techniques:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Primarily used for the extraction of pesticide residues from food matrices, especially fruits and vegetables.
-
Solid-Phase Extraction (SPE): A versatile technique for the extraction and concentration of analytes from liquid samples, such as water.
-
Liquid-Liquid Extraction (LLE): A conventional method for separating compounds based on their differential solubilities in two immiscible liquids, often applied to soil and other solid samples.
Quantitative Data Summary
The following tables summarize the expected performance data for the analysis of Azinphos-ethyl using the described methods. While specific data for this compound recovery is limited in published literature, it is expected to closely mimic the recovery of the native Azinphos-ethyl due to their similar chemical properties.
Table 1: QuEChERS Method Performance for Azinphos-ethyl in Edible Insects
| Analyte | Spiking Levels (µg/kg) | Mean Recovery (%) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Azinphos-ethyl | 10, 100, 500 | 64.54 - 122.12 | 1.86 - 6.02 | 1 - 10 | 10 - 15 | [3] |
Table 2: General Method Validation Parameters for Pesticide Residue Analysis
| Parameter | Acceptance Criteria | Reference |
| Mean Recovery | 70 - 120% | [4][5] |
| Repeatability (RSD) | ≤ 20% | [4][5] |
Experimental Protocols
QuEChERS Protocol for Fruits and Vegetables
This protocol is adapted from the widely used QuEChERS method for pesticide residue analysis in food matrices.[3][6]
Materials:
-
Homogenizer or blender
-
50 mL centrifuge tubes
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
This compound internal standard solution (in acetone or other suitable solvent)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Homogenization: Weigh 10-15 g of the homogenized fruit or vegetable sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Cap the tube tightly and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a 2 mL or 15 mL d-SPE tube containing PSA and MgSO₄ (and C18 for fatty matrices).
-
Vortex for 30 seconds.
-
-
Second Centrifugation: Centrifuge the d-SPE tube for 5 minutes.
-
Final Extract: The supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.
Caption: QuEChERS workflow for pesticide analysis in fruits and vegetables.
Solid-Phase Extraction (SPE) Protocol for Water Samples
This protocol is a general procedure for the extraction of organophosphate pesticides from water samples.[7][8][9][10]
Materials:
-
SPE cartridges (e.g., C18)
-
SPE manifold
-
Methanol
-
Ethyl acetate
-
Dichloromethane
-
Nitrogen evaporator
-
This compound internal standard solution
-
Glassware
Procedure:
-
Sample Preparation:
-
Measure 500 mL of the water sample.
-
Spike the sample with a known amount of this compound internal standard solution.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of deionized water.
-
-
Sample Loading:
-
Pass the entire water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
-
Cartridge Washing:
-
Wash the cartridge with 5 mL of deionized water to remove interferences.
-
-
Cartridge Drying:
-
Dry the cartridge under vacuum for 10-20 minutes.
-
-
Elution:
-
Elute the analytes from the cartridge with a suitable solvent, such as ethyl acetate or dichloromethane. A common protocol is to use two aliquots of 5 mL of ethyl acetate.
-
-
Concentration:
-
Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.
-
-
Analysis: The concentrated extract is ready for GC-MS/MS or LC-MS/MS analysis.
Caption: Solid-Phase Extraction (SPE) workflow for water sample analysis.
Liquid-Liquid Extraction (LLE) Protocol for Soil Samples
This protocol is a general method for the extraction of organophosphate pesticides from soil.
Materials:
-
Mechanical shaker
-
Centrifuge
-
Acetonitrile
-
Dichloromethane
-
Sodium sulfate, anhydrous
-
Rotary evaporator or nitrogen evaporator
-
This compound internal standard solution
-
Glassware
Procedure:
-
Sample Preparation:
-
Air-dry the soil sample and sieve it to remove large debris.
-
Weigh 10 g of the prepared soil into a glass centrifuge tube.
-
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the soil.
-
Extraction:
-
Add 20 mL of a suitable extraction solvent mixture (e.g., acetonitrile/dichloromethane 1:1 v/v).
-
Shake the mixture on a mechanical shaker for 30 minutes.
-
-
Phase Separation:
-
Centrifuge the sample at a moderate speed to separate the soil from the solvent.
-
Carefully decant the supernatant into a clean flask.
-
-
Drying: Add anhydrous sodium sulfate to the extract to remove any residual water.
-
Concentration:
-
Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
-
Analysis: The extract is ready for analysis by GC-MS/MS.
Caption: Liquid-Liquid Extraction (LLE) workflow for soil sample analysis.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. lcms.cz [lcms.cz]
- 3. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. nucleus.iaea.org [nucleus.iaea.org]
- 7. Simple extraction methods for pesticide compound-specific isotope analysis from environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdpr.ca.gov [cdpr.ca.gov]
- 9. glsciences.com [glsciences.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Solid-Phase Extraction Protocol for Azinphos-ethyl Analysis
Introduction
Azinphos-ethyl is an organophosphate insecticide and acaricide that has been used in agriculture. Due to its potential toxicity and environmental concerns, robust and sensitive analytical methods are required for its detection in various matrices such as food, water, and biological tissues. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers high recovery and concentration of analytes from complex sample matrices, leading to cleaner extracts and improved analytical performance. This application note provides a detailed protocol for the solid-phase extraction of Azinphos-ethyl for subsequent analysis by chromatographic techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following table summarizes the quantitative data for Azinphos-ethyl and other organophosphorus pesticides (OPPs) using various SPE methods. This data is compiled from several studies to provide a comparative overview of the method performance across different sample types.
| Analyte(s) | Matrix | SPE Sorbent | Analytical Method | Recovery (%) | LOD | LOQ | Reference |
| Azinphos-ethyl & other OPPs | Bovine Muscle | Isolute ENV+ | GC-FPD | 59 - 109 | - | 4 - 6 µg/kg | [1] |
| Azinphos-ethyl & other OPPs | Spinach | QuEChERS | GC-MS/MS | - | - | 0.5 µg/kg | [2] |
| Azinphos-ethyl | - | - | GC-MS-TIC | - | 2.14 ng/mL | 6.42 ng/mL | [3] |
| Organophosphorus Pesticides | Surface Water | Not specified | SPME-GC-MS | 71 - 104 | 0.7 - 50 ng/L | - | [4] |
| Various Pesticides | Food | RP-18 | - | >80% | - | - | [5] |
LOD: Limit of Detection, LOQ: Limit of Quantification, GC-FPD: Gas Chromatography with Flame Photometric Detection, GC-MS/MS: Gas Chromatography with Tandem Mass Spectrometry, GC-MS-TIC: Gas Chromatography-Mass Spectrometry in Total Ion Current mode, SPME: Solid-Phase Microextraction. Dashes indicate data not provided in the source.
Experimental Protocols
This section details the methodologies for the solid-phase extraction of Azinphos-ethyl from water and solid food matrices.
1. SPE Protocol for Azinphos-ethyl in Water Samples
This protocol is a general guideline based on common practices for organophosphorus pesticide analysis in water using C18 or polymeric sorbents like Oasis HLB.
-
Materials:
-
SPE Cartridges: C18 or Oasis HLB (500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Deionized water
-
Sodium sulfate (anhydrous)
-
Nitrogen gas for evaporation
-
SPE vacuum manifold
-
-
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of ethyl acetate through the SPE cartridge.
-
Pass 5 mL of methanol through the cartridge to waste.
-
Finally, pass 10 mL of deionized water to equilibrate the sorbent. Ensure the sorbent bed does not run dry before sample loading.
-
-
Sample Loading:
-
Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.
-
-
Washing:
-
After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
-
Drying:
-
Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
-
Elution:
-
Elute the retained analytes with two 5 mL aliquots of a mixture of ethyl acetate and dichloromethane (1:1, v/v). Collect the eluate in a clean collection tube.
-
-
Drying and Reconstitution:
-
Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of a suitable solvent for the analytical instrument (e.g., ethyl acetate or isooctane).
-
-
2. SPE Protocol for Azinphos-ethyl in Solid Food Matrices (e.g., Fruits, Vegetables)
This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by SPE cleanup.
-
Materials:
-
SPE Cartridges: Oasis PRiME HLB or a similar polymeric sorbent
-
Acetonitrile (HPLC grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Centrifuge and centrifuge tubes
-
Homogenizer
-
-
Procedure:
-
Sample Extraction (QuEChERS):
-
Homogenize 10-15 g of the solid food sample.
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add the QuEChERS salts (e.g., 4 g MgSO₄ and 1 g NaCl) and shake vigorously for another minute.
-
Centrifuge the tube at 3000-4000 rpm for 5 minutes.
-
-
SPE Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile extract).
-
Pass the extract through the Oasis PRiME HLB cartridge. This can often be a simple pass-through step without prior conditioning for this type of cartridge[6].
-
Collect the cleaned extract.
-
-
Solvent Exchange (if necessary):
-
Depending on the analytical method, the acetonitrile extract may be evaporated and reconstituted in a more suitable solvent for GC analysis (e.g., ethyl acetate or toluene).
-
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and logical relationships of the SPE protocol.
Caption: Workflow diagram of the solid-phase extraction protocol.
Caption: Logical relationships in SPE method development.
References
Determination of Azinphos-ethyl in Environmental Water Samples by Solid-Phase Extraction and LC-MS/MS with a Deuterated Internal Standard
An Application Note for Environmental Scientists
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Azinphos-ethyl, an organophosphate insecticide, in environmental water samples. The procedure employs solid-phase extraction (SPE) for the concentration and purification of the analyte. For accurate quantification and to compensate for matrix effects, an isotopically labeled internal standard, Azinphos-methyl-d6, is utilized. Analysis is performed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers high selectivity and low detection limits. This method is suitable for monitoring trace levels of Azinphos-ethyl in surface and groundwater, aligning with regulatory requirements.
1. Introduction
Azinphos-ethyl is an organophosphate insecticide used in agriculture.[1] Due to its potential toxicity and persistence in aquatic ecosystems, monitoring its presence in environmental water sources is critical.[2] Regulatory bodies often mandate maximum residue limits in the low parts-per-billion (ppb or µg/L) to sub-ppb range.[2] This necessitates highly sensitive and selective analytical methods. The use of an isotopically labeled internal standard, such as Azinphos-methyl-d6, is crucial for accurate quantification as it closely mimics the behavior of the target analyte during sample preparation and analysis, correcting for variations in recovery and instrument response.[3][4] This note provides a detailed protocol for the extraction and determination of Azinphos-ethyl using SPE and LC-MS/MS.
2. Experimental Workflow
The overall analytical procedure is outlined in the workflow diagram below. The process involves sample collection, fortification with an internal standard, solid-phase extraction, and subsequent analysis by LC-MS/MS.
Figure 1: Experimental workflow for Azinphos-ethyl analysis.
3. Method Performance
The described methodology provides excellent performance for the trace-level analysis of Azinphos-ethyl in water. The following table summarizes typical validation parameters achieved with similar methods.
| Parameter | Typical Value | Description |
| Limit of Detection (LOD) | 0.01 - 10 ng/L | The lowest concentration of analyte that can be reliably detected.[4][5] |
| Limit of Quantification (LOQ) | 0.03 - 30 ng/L | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[4][5] |
| Linearity (R²) | > 0.99 | The correlation coefficient for the calibration curve, indicating a linear response across the concentration range. |
| Recovery | 70 - 115% | The percentage of the analyte recovered through the sample preparation and extraction process.[5] |
| Precision (%RSD) | < 15% | The relative standard deviation, indicating the reproducibility of the measurements. |
Table 1: Summary of Method Performance Characteristics.
4. Detailed Experimental Protocol
4.1. Reagents and Materials
-
Solvents: HPLC-grade or pesticide-grade acetonitrile, methanol, and ethyl acetate.
-
Reagents: Formic acid, ammonium formate, and reagent-grade water.
-
Standards: Azinphos-ethyl analytical standard and Azinphos-methyl-d6 (isotopically labeled internal standard).[4]
-
SPE Cartridges: Oasis HLB (6 cc, 200 mg) or equivalent polymeric reversed-phase cartridges.[2]
-
Sample Containers: Amber glass bottles, pre-cleaned.
4.2. Standard Preparation
-
Primary Stock Solutions (100 µg/mL): Prepare individual stock solutions of Azinphos-ethyl and Azinphos-methyl-d6 in acetonitrile. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working calibration standards by diluting the primary stock solutions with acetonitrile and water to final concentrations ranging from 0.01 to 0.5 ng/mL (ppb).[4]
-
Internal Standard (IS) Spiking Solution: Prepare a working solution of Azinphos-methyl-d6 at a concentration of approximately 100 ng/mL in methanol.[2]
4.3. Sample Preparation and Extraction
-
Collect a 500 mL water sample in an amber glass bottle.
-
Fortify the sample by adding a precise volume (e.g., 50 µL) of the internal standard spiking solution (Azinphos-methyl-d6).[2]
-
SPE Cartridge Conditioning: Condition the Oasis HLB cartridge by passing 4 mL of ethyl acetate, followed by 4 mL of methanol, and finally 5 mL of reagent water.[2] Do not allow the cartridge to go dry.
-
Sample Loading: Load the fortified water sample onto the conditioned cartridge at a flow rate of approximately 10 mL/min.[6]
-
Cartridge Washing: After loading, wash the cartridge with a small volume of reagent water to remove polar interferences.
-
Drying: Dry the cartridge thoroughly by drawing a stream of nitrogen or air through it for 10-15 minutes.[2]
-
Elution: Elute the retained analytes by passing 2.5 - 5 mL of ethyl acetate or another suitable solvent through the cartridge.[2]
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 0.2 mL) of the initial mobile phase (e.g., acetonitrile/water mixture).[6]
4.4. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 - 20 µL.
-
MS System: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). At least two transitions (one quantifier, one qualifier) should be monitored for both Azinphos-ethyl and the Azinphos-methyl-d6 internal standard.
The method presented provides a reliable and sensitive protocol for the determination of Azinphos-ethyl in environmental water samples. The combination of solid-phase extraction for sample cleanup and concentration, with the accuracy afforded by an isotopically labeled internal standard and the selectivity of LC-MS/MS, ensures high-quality data suitable for regulatory monitoring and environmental research.
References
- 1. HPLC Analysis of Azinphos-ethyl | SIELC Technologies [sielc.com]
- 2. Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. epa.gov [epa.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. pubs.usgs.gov [pubs.usgs.gov]
Application Note: High-Throughput Analysis of Azinphos-ethyl D10 in Soil and Sediment for Environmental Monitoring
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Azinphos-ethyl in soil and sediment samples using Azinphos-ethyl D10 as an internal standard. The protocol employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection, ensuring high selectivity and accuracy. The use of a deuterated internal standard is crucial for correcting matrix effects and variabilities in sample preparation, leading to reliable quantification.[1][2] This method is suitable for environmental monitoring and risk assessment of Azinphos-ethyl contamination in terrestrial and aquatic ecosystems.
Introduction
Azinphos-ethyl is a broad-spectrum organophosphate insecticide and acaricide used to control a wide range of pests on various crops.[3] Due to its high toxicity and potential for environmental persistence, monitoring its concentration in soil and sediment is of significant importance for environmental and food safety.[3] Azinphos-ethyl is classified as a highly hazardous substance by the World Health Organization (WHO).[3]
Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative analysis in complex matrices like soil and sediment. They closely mimic the analyte's behavior during sample extraction, cleanup, and ionization, thereby compensating for potential losses and matrix-induced signal suppression or enhancement.[1][2] This application note provides a comprehensive protocol for the extraction, cleanup, and LC-MS/MS analysis of Azinphos-ethyl in soil and sediment, utilizing this compound for accurate quantification.
Experimental Protocols
Sample Preparation and Extraction
a) Soil Sample Preparation:
-
Air-dry the soil sample at room temperature until a constant weight is achieved.
-
Grind the dried soil using a mortar and pestle and sieve it through a 2 mm mesh to ensure homogeneity.
-
Store the prepared soil sample in a clean, labeled container at 4°C until extraction.
b) Sediment Sample Preparation:
-
Decant any overlying water from the sediment sample.
-
Homogenize the wet sediment sample thoroughly.
-
A subsample can be taken for dry weight determination by drying at 105°C overnight.
-
Alternatively, the entire sample can be air-dried and sieved as described for soil samples.
c) Extraction Protocol (based on a modified QuEChERS-like approach):
-
Weigh 10 g of the prepared soil or sediment sample into a 50 mL polypropylene centrifuge tube.
-
Add a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution in acetonitrile).
-
Add 10 mL of acetonitrile to the tube.
-
Vortex the tube vigorously for 1 minute to ensure thorough mixing.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
-
Collect the supernatant (acetonitrile layer) and proceed to the cleanup step.
Extract Cleanup (Dispersive Solid-Phase Extraction - dSPE)
-
Transfer 1 mL of the supernatant from the extraction step into a 2 mL microcentrifuge tube containing dSPE sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA, and 50 mg C18).
-
Vortex the tube for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
Take the cleaned extract (supernatant) and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS
a) Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | Start at 10% B, ramp to 95% B over 8 min, hold for 2 min, return to 10% B and equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
b) Mass Spectrometry (MS/MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Azinphos-ethyl | 346.1 | 160.1 (Quantifier) | 15 |
| 346.1 | 132.1 (Qualifier) | 25 | |
| This compound | 356.1 | 160.1 | 15 |
(Note: MS/MS parameters may require optimization based on the specific instrument used.)
Data Presentation
The following table summarizes the expected performance of the method. The data for Azinphos-ethyl with this compound is based on typical performance for organophosphate pesticides in soil and sediment, and the data for the closely related compound Azinphos-methyl is provided for reference.[4]
Table 1: Method Performance Data
| Parameter | Soil | Sediment |
| Limit of Detection (LOD) | 0.1 - 1 µg/kg | 0.5 - 2 µg/kg |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/kg | 1 - 10 µg/kg |
| Recovery (%) | 85 - 110% | 80 - 115% |
| Precision (RSD %) | < 15% | < 20% |
Table 2: Reference Data for Azinphos-methyl in Soil[4]
| Parameter | Value |
| Target Limit of Quantitation | 10 ppb (ng/g) |
| Internal Standard | Azinphos-methyl-d6 |
| Extraction Solvent | Acetonitrile |
| Analytical Technique | LC/MS/MS |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the determination of Azinphos-ethyl in soil and sediment samples.
References
Troubleshooting & Optimization
Technical Support Center: Azinphos-ethyl D10 for Matrix Effect Compensation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Azinphos-ethyl D10 as a stable isotope-labeled (SIL) internal standard to address matrix effects in complex samples.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in quantitative analysis?
This compound is the deuterated form of Azinphos-ethyl, an organophosphate insecticide.[1][2] In analytical chemistry, it serves as a stable isotope-labeled internal standard (SIL-IS). SIL-IS are considered the 'gold standard' for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[3][4] It is used to correct for variations in sample preparation, instrument response, and, most importantly, matrix effects.[5][6]
Q2: What are matrix effects and how do they impact my results?
The "matrix" refers to all components in a sample other than the target analyte, such as proteins, lipids, salts, and other endogenous compounds.[7] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[8] This interference can lead to:
-
Ion Suppression: A decrease in the analyte's signal, causing underestimation of its concentration. This is the more common effect.[7][9]
-
Ion Enhancement: An increase in the analyte's signal, leading to overestimation.
Matrix effects are a major concern because they can severely compromise the accuracy, precision, and sensitivity of quantitative methods.[8]
Q3: How does a SIL internal standard like this compound compensate for matrix effects?
A SIL-IS is an ideal internal standard because it is chemically identical to the analyte but has a different mass due to the isotopic labeling. This means it will typically co-elute with the analyte from the chromatography column and experience the same degree of ion suppression or enhancement.[5][7] While the absolute signal intensities of both the analyte and the internal standard may fluctuate due to matrix effects, their ratio remains constant and proportional to the analyte's concentration.[7] This allows for reliable and accurate quantification even in the presence of significant matrix interference.
Q4: What are the primary strategies to manage matrix effects?
There are two main approaches to managing matrix effects:
-
Compensation: This involves correcting for the effect without removing the interfering components. The most effective method is the use of a co-eluting stable isotope-labeled internal standard.[8][10]
-
Reduction or Removal: This focuses on minimizing the interfering components before they reach the detector. Common techniques include:
-
Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) can remove a significant portion of the matrix.[7][11]
-
Chromatographic Separation: Optimizing the LC or GC method to separate the analyte from matrix components can prevent co-elution.[8]
-
Sample Dilution: Diluting the sample reduces the concentration of matrix components introduced into the system. However, this may compromise the method's sensitivity if the analyte concentration is low.[9]
-
Q5: Are there alternatives to using a SIL-IS for matrix effect correction?
While SIL-IS are preferred, alternatives exist when they are unavailable or cost-prohibitive:[3]
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank sample matrix that is free of the analyte.[12][13] This helps to mimic the matrix effects seen in the unknown samples.
-
Standard Addition: Known amounts of the analyte are spiked into aliquots of the actual sample.[14] This method is very accurate but can be laborious as each sample requires its own calibration curve.
-
Structural Analogue (Co-eluting) Internal Standard: A non-isotopically labeled compound that is structurally similar to the analyte and has similar chromatographic and ionization behavior can be used. However, finding a suitable analogue that perfectly mimics the analyte's behavior can be challenging.[8]
Section 2: Experimental Protocols and Methodologies
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol, based on the post-extraction spike method, allows for a quantitative evaluation of ion suppression or enhancement.[9]
Objective: To calculate the Matrix Factor (MF) to determine the extent of matrix-induced signal change.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard of the analyte and this compound in a clean solvent (e.g., mobile phase).
-
Set B (Post-Spike Sample): Process a blank matrix sample (a sample known to not contain the analyte) through the entire extraction procedure. Spike the final, clean extract with the analyte and this compound at the same concentration as Set A.
-
Set C (Pre-Spike Sample): Spike a blank matrix sample with the analyte and this compound before the extraction procedure.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS or GC-MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Recovery (RE) % = (Peak Area in Set C / Peak Area in Set B) * 100
-
Matrix Factor (MF) % = (Peak Area in Set B / Peak Area in Set A) * 100
-
-
Interpret the Results:
-
MF = 100%: No matrix effect.
-
MF < 100%: Ion suppression is occurring.
-
MF > 100%: Ion enhancement is occurring.
-
The Internal Standard Normalized Matrix Effect (ISNME) can also be calculated to assess the effectiveness of the IS: ISNME = MF(Analyte) / MF(IS). An ISNME value close to 1 indicates effective compensation.[4]
Workflow for Using a SIL-IS in a Complex Sample
The following diagram illustrates the typical workflow for quantitative analysis using an internal standard.
References
- 1. Azinphos-ethyl (Ref: BAY 16259) [sitem.herts.ac.uk]
- 2. Azinphos-ethyl - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Recovery of Azinphos-ethyl D10
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of Azinphos-ethyl D10 during their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our analysis?
This compound is the deuterated form of Azinphos-ethyl, a broad-spectrum organophosphate insecticide.[1] In analytical chemistry, deuterated compounds like this compound are commonly used as internal standards. An internal standard is a known amount of a compound, chemically similar to the analyte, added to a sample at the beginning of the analytical process. It helps to correct for the loss of the analyte during sample preparation and analysis, as well as for variations in instrument response. This is crucial for achieving accurate and precise quantification of the target analyte (Azinphos-ethyl in this case).
Q2: What are the typical analytical methods for Azinphos-ethyl and its deuterated internal standard?
Common analytical methods for the determination of Azinphos-ethyl residues include gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity.[2][3][4] Techniques like GC-MS/MS and LC-MS/MS are frequently employed.[5][6] Sample preparation often involves extraction methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[7][8][9][10]
Q3: What are the known chemical properties and stability of Azinphos-ethyl?
Azinphos-ethyl is a colorless crystalline solid.[1] It is considered thermo-stable but is readily hydrolyzed by alkali.[11] It is relatively stable in acidic media.[11] When heated to decomposition, it emits very toxic fumes of phosphorus oxides, sulfur oxides, and nitrogen oxides.[11] These properties are important to consider during sample storage and preparation to prevent degradation of both the analyte and the internal standard.
Troubleshooting Guide for Poor Recovery of this compound
Poor recovery of the internal standard, this compound, can compromise the accuracy of your results. The following guide provides a systematic approach to troubleshooting this issue.
Problem: Low or inconsistent recovery of this compound.
This is a common issue that can arise from various factors throughout the analytical workflow. The following sections break down the potential causes and provide solutions.
1. Sample Preparation and Extraction Issues
The initial steps of sample handling and extraction are critical for good recovery.
Possible Cause: Inefficient extraction of this compound from the sample matrix.
-
Troubleshooting Steps:
-
Verify Extraction Solvent: Ensure the chosen solvent is appropriate for the polarity of Azinphos-ethyl and the sample matrix. Acetonitrile and ethyl acetate are commonly used in QuEChERS and other extraction methods for organophosphorus pesticides.[6][9]
-
Optimize Shaking/Vortexing: Inadequate mixing during extraction can lead to incomplete partitioning of the analyte into the solvent. Ensure vigorous and sufficient shaking or vortexing time as specified in the protocol.
-
Check pH of the Sample: Azinphos-ethyl is more stable in acidic conditions and susceptible to degradation under alkaline conditions.[11] The pH of your sample or extraction solvent could be causing degradation. Consider acidifying the sample or using a buffered extraction method like the acidified QuEChERS method.[12]
-
Possible Cause: Degradation of this compound during sample preparation.
-
Troubleshooting Steps:
-
Temperature Control: Although thermo-stable, prolonged exposure to high temperatures during steps like solvent evaporation should be minimized.[11]
-
Avoid Alkaline Conditions: As mentioned, ensure the pH remains acidic or neutral throughout the sample preparation process to prevent hydrolytic degradation.[11]
-
2. Clean-up Step Issues
The clean-up step is designed to remove matrix interferences, but it can also be a source of analyte loss.
Possible Cause: Loss of this compound during dispersive solid-phase extraction (d-SPE) or other clean-up procedures.
-
Troubleshooting Steps:
-
Evaluate Sorbent Choice: The type and amount of d-SPE sorbent (e.g., PSA, C18, GCB) can affect the recovery of your analyte. Primary secondary amine (PSA) is used to remove acidic interferences, but in some cases, it might interact with the analyte. Graphitized carbon black (GCB) can sometimes lead to the loss of planar pesticides. Consider reducing the amount of sorbent or trying different sorbent combinations.
-
Ensure Proper Centrifugation: Inadequate centrifugation can lead to the carryover of sorbent particles into the final extract, which can interfere with the analysis.
-
3. Analytical Instrument Issues (GC-MS/MS or LC-MS/MS)
Problems with the analytical instrument can significantly impact the detected signal of your internal standard.
Possible Cause: Poor injection or transfer to the analytical column.
-
Troubleshooting Steps:
-
Check for Active Sites: In GC analysis, active sites in the injector liner or the column can cause degradation or adsorption of the analyte.[5] Using a deactivated liner and ensuring proper column conditioning can mitigate this. The presence of matrix components can sometimes have a protective effect on the analytes by masking these active sites, a phenomenon known as the "matrix-induced signal enhancement effect".[5]
-
Optimize Injection Parameters: Review and optimize injection volume, temperature, and split/splitless parameters.
-
Possible Cause: Matrix Effects leading to ion suppression or enhancement.
-
Troubleshooting Steps:
-
Matrix-Matched Standards: One of the primary reasons for using a deuterated internal standard is to compensate for matrix effects.[13] However, if the matrix effect is severe, it can still impact the signal of the internal standard. To assess the extent of the matrix effect, you can compare the response of this compound in a pure solvent standard to its response in a matrix-matched standard.[14]
-
Dilution of the Extract: Diluting the final extract can often reduce the concentration of matrix components that cause ion suppression or enhancement.[15]
-
Modify Chromatographic Conditions: Adjusting the chromatographic method (e.g., gradient profile in LC, temperature program in GC) can sometimes help to separate the analyte from co-eluting matrix components.
-
Data Presentation
Table 1: Comparison of Recoveries for Azinphos-ethyl using different analytical methods.
| Crop | Added ppm | GLC Recovery (%) | Colorimetry Recovery (%) |
| Potato | 0.1 | 86 | 100 |
| Potato | 0.2 | 93 | 99 |
| Citrus | 0.1 | 76 | 72 |
| Citrus | 0.2 | 79 | 82 |
This table summarizes the recovery percentages of Azinphos-ethyl in different crops using Gas-Liquid Chromatography (GLC) and colorimetric methods, as reported by Wagner (1973).[2]
Experimental Protocols
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Pesticide Residue Analysis
The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices.[10]
-
Sample Homogenization: Weigh a representative portion of the homogenized sample (e.g., 10-15 g) into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the sample.
-
Extraction:
-
Add 10-15 mL of acetonitrile (or acidified acetonitrile) to the tube.[9][12]
-
Add the QuEChERS extraction salts (e.g., a mixture of magnesium sulfate, sodium chloride, and sodium citrate).[9]
-
Immediately shake the tube vigorously for 1 minute to prevent the formation of salt agglomerates and ensure efficient extraction.
-
-
Centrifugation: Centrifuge the tube at a specified speed (e.g., 3000-4000 rpm) for a set time (e.g., 5 minutes). This will separate the sample solids and water from the acetonitrile layer containing the analytes.
-
Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Take an aliquot of the acetonitrile supernatant (e.g., 1-8 mL) and transfer it to a 2 mL or 15 mL d-SPE tube containing a mixture of sorbents (e.g., anhydrous magnesium sulfate, PSA, C18).
-
Vortex the d-SPE tube for 30-60 seconds.
-
-
Final Centrifugation and Analysis:
-
Centrifuge the d-SPE tube.
-
Collect the final extract and transfer it to an autosampler vial for analysis by GC-MS/MS or LC-MS/MS.
-
Visualizations
Caption: Troubleshooting workflow for poor recovery of this compound.
Caption: A simplified workflow of the QuEChERS sample preparation method.
References
- 1. Azinphos-ethyl - Wikipedia [en.wikipedia.org]
- 2. 254. Azinphos-ethyl (WHO Pesticide Residues Series 3) [inchem.org]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. shimadzu.com [shimadzu.com]
- 10. iris.unito.it [iris.unito.it]
- 11. Azinphos-Ethyl | C12H16N3O3PS2 | CID 17531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. eurl-pesticides.eu [eurl-pesticides.eu]
- 13. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of Matrix Effects in Multiresidue Analysis of Pesticide Residues in Vegetables and Spices by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LC-MS/MS Parameters for Azinphos-ethyl D10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) parameters for the analysis of Azinphos-ethyl D10.
Frequently Asked Questions (FAQs)
Q1: What are the recommended Multiple Reaction Monitoring (MRM) transitions for Azinphos-ethyl and its deuterated internal standard, this compound?
A1: The selection of appropriate MRM transitions is critical for the selective and sensitive quantification of your target analytes. For Azinphos-ethyl, several product ions can be monitored. When using this compound as an internal standard, the precursor ion will be shifted by +10 m/z. The product ions are likely to be similar to the non-deuterated form, with potential minor shifts depending on the location of the deuterium labels. It is always recommended to optimize these transitions on your specific instrument.
Q2: How can I minimize matrix effects when analyzing complex samples?
A2: Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of complex matrices.[1][2][3][4][5] Several strategies can be employed to mitigate these effects:
-
Effective Sample Preparation: Utilize a robust sample cleanup method, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), to remove interfering matrix components.[5]
-
Chromatographic Separation: Optimize your chromatographic method to separate the analytes from co-eluting matrix components.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is representative of your samples to compensate for matrix effects.
-
Stable Isotope-Labeled Internal Standards: The use of a deuterated internal standard like this compound is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.
Q3: I am observing poor peak shape (e.g., splitting, tailing) for my analytes. What could be the cause?
A3: Poor peak shape can arise from several factors related to the chromatography or the sample itself. Common causes include:
-
Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can lead to peak distortion.[6]
-
Column Contamination or Degradation: Accumulation of matrix components on the column or degradation of the stationary phase can affect peak shape.
-
Inappropriate pH of the Mobile Phase: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.
-
Column Overloading: Injecting too much analyte can lead to peak fronting or tailing.
Q4: What are the potential issues associated with using a deuterated internal standard like this compound?
A4: While highly effective, deuterated internal standards can present some challenges:
-
Deuterium Exchange: In certain solvent conditions or within the ion source, deuterium atoms can exchange with protons, leading to a decrease in the signal of the deuterated standard and potentially an overestimation of the native analyte.
-
Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. This shift is usually minor but should be monitored.
-
Isotopic Impurities: The deuterated standard may contain a small percentage of the non-deuterated form, which needs to be accounted for in the calibration.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your LC-MS/MS analysis of this compound.
| Problem/Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low or no signal for this compound | Incorrect MRM transitions selected. | Verify the precursor and product ions for this compound. Start with the predicted transitions and optimize the collision energy. |
| Poor ionization efficiency. | Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). Ensure the mobile phase pH is suitable for positive ionization. | |
| Degradation of the internal standard. | Check the stability of the stock and working solutions. Prepare fresh solutions if necessary. Store solutions at the recommended temperature and protect from light. | |
| High variability in the internal standard response | Inconsistent injection volume. | Check the autosampler for any issues. Ensure there are no air bubbles in the syringe. |
| Matrix effects affecting the internal standard differently across samples. | While a deuterated standard minimizes this, significant matrix differences between samples can still have an effect. Re-evaluate the sample cleanup procedure. | |
| Contamination in the LC-MS system. | Flush the system with appropriate solvents to remove any contaminants. | |
| Analyte (Azinphos-ethyl) peak is present, but the internal standard peak is absent or very small. | The concentration of the internal standard is too low. | Verify the concentration of the this compound working solution and the spiking volume. |
| The internal standard has degraded. | Prepare a fresh working solution of this compound. | |
| Significant peak tailing for both analyte and internal standard. | Column void or damage. | Inspect the column for any visible voids. If necessary, replace the column. |
| Secondary interactions with the stationary phase. | Adjust the mobile phase composition, for example, by adding a small amount of an organic modifier or changing the buffer. | |
| Ion suppression observed for both analyte and internal standard. | Co-eluting matrix components. | Improve the sample cleanup method to remove more interferences. Optimize the chromatographic gradient to better separate the analytes from the matrix. |
| High concentration of salts in the sample extract. | Ensure that any salts used in the extraction process are sufficiently removed during cleanup. |
Experimental Protocols
Standard and Sample Preparation
Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Azinphos-ethyl in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Store stock solutions at -20°C in amber vials.
Working Solutions:
-
Prepare a series of working standard solutions of Azinphos-ethyl by diluting the stock solution with methanol to achieve the desired concentration range for the calibration curve.
-
Prepare a working internal standard solution of this compound at a concentration of 1 µg/mL in methanol.
Sample Preparation (QuEChERS Method):
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a dispersive solid-phase extraction (dSPE) tube containing cleanup sorbents (e.g., PSA, C18, MgSO₄).
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
Take an aliquot of the final extract, add the this compound internal standard, and dilute as necessary with the initial mobile phase before injection.
LC-MS/MS Method Parameters
The following table provides a starting point for LC-MS/MS method development. These parameters should be optimized for your specific instrument and application.
| Parameter | Recommended Setting |
| LC Column | C18, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 5 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | 5 mM Ammonium Formate in Methanol + 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 1 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Cone Gas Flow | 50 - 100 L/hr |
| Desolvation Gas Flow | 600 - 800 L/hr |
MRM Transitions and Collision Energies
The following table summarizes typical MRM transitions and collision energies for Azinphos-ethyl. The transitions for this compound are predicted based on the non-deuterated compound. It is crucial to optimize these on your instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Starting Point | Notes |
| Azinphos-ethyl | 346.1 | 160.1 | 15 - 25 | Quantifier |
| 132.1 | 20 - 30 | Qualifier | ||
| 77.1 | 30 - 40 | Qualifier | ||
| This compound | 356.1 | 160.1 | 15 - 25 | Quantifier |
| 132.1 | 20 - 30 | Qualifier | ||
| 77.1 | 30 - 40 | Qualifier |
Note: The fragmentation of the ethyl phosphorodithioate moiety is expected to be similar for both the deuterated and non-deuterated forms, hence the product ions are predicted to be the same.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: A logical troubleshooting workflow for common LC-MS/MS issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Azinphos-Ethyl | C12H16N3O3PS2 | CID 17531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing signal suppression of Azinphos-ethyl D10 in food analysis
Welcome to the Technical Support Center for the analysis of Azinphos-ethyl D10. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize signal suppression and achieve accurate quantification of this compound in complex food matrices.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Problem: Low or No Signal for this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Mass Spectrometer Settings | Verify the precursor and product ions for this compound. Optimize cone voltage and collision energy. Ensure the instrument is in the correct ionization mode (typically ESI positive). |
| Degradation of Standard | Prepare fresh working standards from a reliable stock solution. Store stock solutions at the recommended temperature and protect from light. |
| Inefficient Ionization | Adjust mobile phase composition. The addition of a small amount of formic acid or ammonium formate can improve protonation in positive ion mode. |
| Sample Preparation Issues | Review the extraction and cleanup procedure. Ensure correct solvent volumes and salt compositions are used. For complex matrices, consider a more rigorous cleanup step. |
| Instrument Contamination | Clean the ion source, and check for blockages in the sample path. Run a system suitability test with a known standard to confirm instrument performance. |
Problem: High Signal Suppression (Matrix Effects)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-elution with Matrix Components | Optimize the chromatographic gradient to improve separation between this compound and interfering matrix components. Consider using a different stationary phase. |
| High Matrix Load | Dilute the final sample extract. This is a simple and effective way to reduce the concentration of matrix components entering the mass spectrometer. Ensure instrument sensitivity is sufficient for diluted samples. |
| Ineffective Sample Cleanup | Employ a more specific cleanup strategy. For fatty matrices, consider a dispersive solid-phase extraction (dSPE) with C18 sorbent. For pigmented samples, GCB (graphitized carbon black) can be effective, but test for analyte loss. |
| Ion Source Saturation | Reduce the injection volume. A smaller injection volume can lessen the overall amount of matrix entering the ion source, reducing competition for ionization. |
Frequently Asked Questions (FAQs)
1. What is signal suppression and why is it a problem for this compound analysis?
Signal suppression, also known as the matrix effect, is the reduction in the ionization efficiency of an analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a lower instrument response for the analyte than would be observed in a clean standard solution, resulting in inaccurate quantification.[1]
2. How can I minimize signal suppression for this compound in my food samples?
Several strategies can be employed to minimize signal suppression:
-
Effective Sample Preparation: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for extracting pesticides from food matrices while removing a significant portion of interfering components.[3][4][5]
-
Use of Stable Isotope-Labeled Internal Standards: this compound itself is a stable isotope-labeled internal standard. It is designed to mimic the behavior of the target analyte (Azinphos-ethyl) during sample preparation and ionization, thus compensating for signal suppression.[6]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed can help to compensate for matrix effects.[7]
-
Dilution of Sample Extract: Diluting the final extract can reduce the concentration of matrix components, thereby lessening their impact on the ionization of this compound.[8]
-
Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components is crucial.[9]
3. What are the typical QuEChERS procedures for different food matrices?
The QuEChERS method can be adapted for various food types:
-
High Water Content Matrices (e.g., fruits, vegetables): A standard QuEChERS protocol involving acetonitrile extraction and salting out with magnesium sulfate and sodium chloride is often sufficient.[3][5]
-
Low Water, High Fat/Oil Content Matrices (e.g., nuts, oilseeds): Modifications may include the addition of water before extraction and using C18 sorbent during the dispersive SPE cleanup step to remove lipids.
-
Complex/Pigmented Matrices (e.g., spinach, red peppers): The use of graphitized carbon black (GCB) in the dSPE step can help remove pigments, but it's important to evaluate for potential loss of planar pesticides.
4. What are the recommended LC-MS/MS parameters for this compound?
While optimal parameters should be determined empirically on your specific instrument, typical starting points for organophosphate pesticides like Azinphos-ethyl are:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mobile Phase: A gradient of water and methanol or acetonitrile with a small amount of formic acid or ammonium formate.
-
Column: A C18 reversed-phase column is commonly used.
-
Transitions (MRM): The precursor ion will be the protonated molecule of this compound. Product ions should be selected based on their stability and abundance in the MS/MS spectrum. For Azinphos-ethyl (non-deuterated), common transitions include m/z 346 -> 160 and 346 -> 132.[10][11] The transitions for the D10 version will be shifted accordingly.
Quantitative Data
The following table summarizes expected recovery and matrix effect data for organophosphate pesticides in various food matrices using QuEChERS-based methods. Note that specific values for this compound may vary depending on the exact methodology and matrix.
| Food Matrix | Sample Preparation Method | Analyte | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Matrix Effect (%) | Reference |
| Animal-Derived Foods | Modified QuEChERS with dSPE (MgSO4, PSA, C18) | 27 Organophosphates | 71.9 - 110.5 | 0.2 - 12.5 | Not specified | |
| Fruits and Vegetables | QuEChERS with dSPE | 14 Pesticides | Overall good recoveries reported | < 20 | Minimal to significant suppression observed | [5] |
| Sediments | Isotope Dilution Approach | Azinphos-ethyl-d10 | 76 - 124 (relative) | < 20 | Negligible | [4] |
Experimental Protocols
Protocol 1: QuEChERS Extraction for High-Water Content Food Matrices
This protocol is suitable for fruits and vegetables.
-
Homogenization: Homogenize a representative portion of the sample.
-
Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add the appropriate volume of this compound internal standard solution.
-
Solvent Addition: Add 10 mL of acetonitrile.
-
Shaking: Cap the tube and shake vigorously for 1 minute.
-
Salt Addition: Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl).
-
Extraction: Shake vigorously for 1 minute immediately after adding the salts.
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Cleanup (dSPE): Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing MgSO₄ and PSA (Primary Secondary Amine).
-
Final Centrifugation: Vortex for 30 seconds and centrifuge at ≥3000 rcf for 5 minutes.
-
Analysis: The supernatant is ready for LC-MS/MS analysis, potentially after dilution.
Protocol 2: LC-MS/MS Analysis
-
Instrument Setup:
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A suitable gradient starting with a higher percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the analytes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ion Source: ESI in positive mode.
-
-
Method Development:
-
Optimize the MRM transitions for this compound by infusing a standard solution.
-
Develop a chromatographic method that provides good peak shape and separation from matrix interferences.
-
-
Data Acquisition: Acquire data using the optimized MRM method.
-
Data Processing: Integrate the peak areas for the this compound transitions and quantify against the appropriate calibration curve.
Visualizations
Caption: A typical experimental workflow for food analysis.
References
- 1. Green Spectrophotometric Determination of Organophosphate in Selected Fruits and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative study on sample preparation procedures for supplementary foods by ICP-OES: Green chemistry considerations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Organophosphate Detection in Animal-Derived Foods Using a Modified Quick, Easy, Cheap, Effective, Rugged, and Safe Method with Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of the QuEChERS-Based Analytical Method for Investigation of 11 Mycotoxin Residues in Feed Ingredients and Compound Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. w3.ual.es [w3.ual.es]
- 8. researchgate.net [researchgate.net]
- 9. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. welchlab.com [welchlab.com]
Technical Support Center: Azinphos-ethyl and D10-Azinphos-ethyl Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues with Azinphos-ethyl and its D10-labeled internal standard during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using a D10-Azinphos-ethyl internal standard?
A D10-Azinphos-ethyl is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to Azinphos-ethyl, with the only difference being that ten hydrogen atoms are replaced by deuterium atoms. This mass difference allows for its differentiation from the unlabeled analyte by a mass spectrometer. The primary purpose of using a SIL-IS is to correct for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification of Azinphos-ethyl.
Q2: I am observing that my D10-Azinphos-ethyl peak is eluting slightly earlier than the native Azinphos-ethyl peak. Is this normal?
Yes, it is a well-documented phenomenon for deuterated internal standards to exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[1][2] This is often referred to as the "deuterium isotope effect" or "chromatographic isotope effect".[3][4] The difference in retention time is typically small but can lead to co-elution or partial co-elution, which may impact quantification.
Q3: Why does the deuterium isotope effect cause a shift in retention time?
The exact mechanism is complex, but it is generally attributed to the subtle differences in the physicochemical properties between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. C-D bonds are slightly shorter and stronger than C-H bonds, which can lead to minor differences in the molecule's hydrophobicity and its interaction with the stationary phase of the chromatography column.[4] In reversed-phase chromatography, this often results in the deuterated compound being slightly less retained and therefore eluting earlier.
Q4: Can co-elution of Azinphos-ethyl and its D10 standard affect my results?
Yes, significant co-elution can lead to several issues:
-
Ion Suppression/Enhancement: If the two compounds elute too closely, they can compete for ionization in the mass spectrometer's source. This can lead to the signal of one or both compounds being suppressed or enhanced, resulting in inaccurate quantification.
-
Inaccurate Integration: Overlapping peaks can be difficult to integrate accurately, leading to errors in peak area determination and, consequently, in the calculated concentration of the analyte.
-
False Positives/Negatives: In extreme cases of co-elution and ion suppression, it might be difficult to distinguish the analyte peak from the internal standard, potentially leading to incorrect identification or quantification.
Troubleshooting Guide for Co-elution Issues
If you are experiencing co-elution or poor separation between Azinphos-ethyl and D10-Azinphos-ethyl, follow these troubleshooting steps:
Step 1: Confirm the Issue
First, confirm that you are indeed observing a co-elution problem. Overlay the chromatograms of the individual standards (if available) with the chromatogram of the mixture. This will help you visualize the extent of the peak overlap.
Step 2: Method Optimization
The most effective way to address co-elution is to optimize your chromatographic method. Here are several parameters you can adjust:
For Liquid Chromatography (LC) Methods:
-
Gradient Modification:
-
Decrease the initial organic solvent percentage: This will increase the retention of both compounds, potentially improving their separation.
-
Shallow the gradient: A slower increase in the organic solvent percentage over time can enhance the resolution between closely eluting peaks.
-
-
Mobile Phase Composition:
-
Change the organic modifier: If you are using acetonitrile, try methanol, or vice versa. The different selectivities of these solvents can alter the retention behavior of the analytes.
-
Adjust the pH of the aqueous phase: Azinphos-ethyl has ionizable groups, and changing the pH can affect its retention characteristics.[5]
-
-
Column Chemistry:
-
Switch to a different stationary phase: Consider a column with a different chemistry (e.g., C18, Phenyl-Hexyl, Cyano) to exploit different separation mechanisms.
-
Use a longer column or a column with a smaller particle size: This will increase the column's efficiency and resolving power.
-
-
Temperature:
-
Lower the column temperature: This can sometimes increase retention and improve separation, although it may also lead to broader peaks.
-
For Gas Chromatography (GC) Methods:
-
Temperature Program:
-
Lower the initial oven temperature: This will increase the retention of the analytes on the column.
-
Decrease the temperature ramp rate: A slower temperature increase will provide more time for the compounds to interact with the stationary phase, potentially improving separation.
-
-
Carrier Gas Flow Rate:
-
Optimize the flow rate: Ensure you are operating at the optimal linear velocity for your carrier gas (e.g., Helium, Hydrogen) to achieve the best column efficiency.
-
-
Column Selection:
-
Use a longer column or a column with a smaller internal diameter: This will increase the number of theoretical plates and enhance separation.
-
Choose a different stationary phase: A column with a different polarity may provide better selectivity for Azinphos-ethyl and its deuterated standard.
-
Step 3: Data Processing Adjustments
If complete chromatographic separation cannot be achieved, some data processing techniques can help mitigate the effects of co-elution:
-
Peak Integration Software: Utilize advanced peak integration algorithms that can deconvolve overlapping peaks.
-
Mass Resolution: If using a high-resolution mass spectrometer, ensure that the mass resolution is sufficient to distinguish between the isotopic clusters of Azinphos-ethyl and D10-Azinphos-ethyl, even if they co-elute.
Experimental Protocols
Below are example experimental protocols for the analysis of Azinphos-ethyl. These should be used as a starting point and may require optimization for your specific instrumentation and sample matrix.
Table 1: Example LC-MS/MS Method Parameters
| Parameter | Setting |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Azinphos-ethyl: [Precursor Ion] > [Product Ion 1], [Precursor Ion] > [Product Ion 2]D10-Azinphos-ethyl: [Precursor Ion+10] > [Product Ion 1], [Precursor Ion+10] > [Product Ion 2] |
Table 2: Example GC-MS/MS Method Parameters
| Parameter | Setting |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| MRM Transitions | Azinphos-ethyl: [Precursor Ion] > [Product Ion 1], [Precursor Ion] > [Product Ion 2]D10-Azinphos-ethyl: [Precursor Ion+10] > [Product Ion 1], [Precursor Ion+10] > [Product Ion 2] |
Visual Troubleshooting Workflows
The following diagrams illustrate the logical steps for troubleshooting co-elution issues.
Caption: A flowchart for troubleshooting co-elution issues.
Caption: Detailed steps for LC method optimization.
Caption: Detailed steps for GC method optimization.
References
- 1. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Analysis of Azinphos-ethyl | SIELC Technologies [sielc.com]
Technical Support Center: Azinphos-ethyl D10 Chromatographic Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the peak shape and overall chromatography for Azinphos-ethyl D10.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in chromatographic analysis?
This compound is the deuterated form of Azinphos-ethyl, an organophosphate insecticide. In analytical chemistry, deuterated compounds like this compound are commonly used as internal standards for quantitative analysis, particularly in mass spectrometry-based methods (GC-MS, LC-MS/MS). The deuterium labeling makes its mass-to-charge ratio distinct from the native analyte, allowing for accurate quantification even if there are variations in sample preparation or instrument response.
Q2: What are the typical chromatographic behaviors of this compound?
As a deuterated analog, this compound exhibits nearly identical chromatographic behavior to its non-deuterated counterpart, Azinphos-ethyl. It is a relatively non-polar compound and is well-suited for gas chromatography (GC). However, like many organophosphorus pesticides, it can be susceptible to peak tailing, especially at low concentrations, due to interactions with active sites in the GC system.
Q3: Which GC column is recommended for the analysis of this compound?
For the analysis of organophosphorus pesticides like this compound, a mid-polarity column is generally recommended. Columns with a (35%-phenyl)-methylpolysiloxane stationary phase are often a good choice. An inert-treated column is crucial to minimize peak tailing and ensure good peak shape.
Q4: Can this compound be analyzed by Liquid Chromatography (LC)?
Yes, this compound can also be analyzed by liquid chromatography, typically coupled with tandem mass spectrometry (LC-MS/MS). Reversed-phase chromatography with a C18 column is a common approach.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic analysis of this compound.
Issue 1: Peak Tailing
Symptom: The peak for this compound has an asymmetrical shape with a trailing edge that extends significantly from the peak maximum.
Possible Causes and Solutions:
-
Active Sites in the GC Inlet: The glass liner, particularly if it has silanol groups, can interact with the analyte.
-
Solution: Use a deactivated (silanized) inlet liner. Regularly replace the liner, especially when analyzing complex matrices.
-
-
Column Contamination: Non-volatile matrix components can accumulate at the head of the column, creating active sites.
-
Solution: Trim the first 10-15 cm of the analytical column. If the problem persists, the column may need to be replaced.
-
-
Improper Column Installation: A poor column cut or incorrect insertion depth in the inlet or detector can cause peak distortion.
-
Solution: Ensure the column is cut cleanly and squarely. Follow the manufacturer's instructions for the correct installation depth.
-
-
Column Degradation: Over time, the stationary phase of the column can degrade, exposing active sites.
-
Solution: Replace the analytical column.
-
Issue 2: Peak Fronting
Symptom: The peak for this compound is asymmetrical, with the leading edge being less steep than the trailing edge.
Possible Causes and Solutions:
-
Column Overload: Injecting too much of the analyte can saturate the stationary phase at the head of the column.[1][2][3][4][5]
-
Incompatible Solvent: If the sample solvent is significantly different in polarity from the stationary phase, it can affect the peak shape.
-
Solution: If possible, dissolve the standard in a solvent that is more compatible with the stationary phase.
-
-
Channeling in the Column: Voids or channels in the column packing can lead to distorted peaks.[3]
-
Solution: This is indicative of column damage, and the column should be replaced.[2]
-
Issue 3: Split Peaks
Symptom: The peak for this compound appears as two or more closely eluting peaks instead of a single sharp peak.
Possible Causes and Solutions:
-
Improper Injection Technique: A slow or jerky manual injection can cause the sample to be introduced as multiple bands.[6]
-
Condensation Effects in the Inlet: If the initial oven temperature is too high, the solvent may not properly condense and focus the analytes at the head of the column.
-
Solution: Set the initial oven temperature approximately 20°C below the boiling point of the injection solvent.
-
-
Contaminated or Improperly Packed Inlet Liner: Debris or improper packing of glass wool in the liner can disrupt the sample path.[8]
-
Solution: Replace the inlet liner and ensure any glass wool is positioned correctly.[8]
-
-
Column Installation: An incorrect column installation can lead to peak splitting.[6][9]
-
Solution: Reinstall the column, ensuring a clean cut and correct positioning in the inlet.[9]
-
Experimental Protocols
GC-MS/MS Method for this compound
This protocol is a general guideline and may require optimization for specific instrumentation and matrices.
Sample Preparation (QuEChERS Method for Food Matrix)
-
Homogenize 10 g of the sample with 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge.
-
Take a 1 mL aliquot of the acetonitrile supernatant and add it to a dispersive SPE tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA).
-
Vortex for 30 seconds and centrifuge.
-
The supernatant is ready for GC-MS/MS analysis.
GC-MS/MS Parameters
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| Inlet | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min |
| Oven Program | 70 °C (hold 2 min), ramp 25 °C/min to 150 °C, ramp 3 °C/min to 200 °C, ramp 8 °C/min to 280 °C (hold 10 min) |
| Column | Agilent J&W DB-35ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalent |
| MS System | Agilent 7000 Series Triple Quadrupole or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Source Temperature | 230 °C |
| Quadrupole Temp | 150 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound
This is a hypothetical transition based on the fragmentation of Azinphos-ethyl. Actual transitions should be optimized on the specific instrument.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 356.1 | 160.1 | 15 |
| 356.1 | 132.1 | 25 |
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for split peaks.
References
- 1. perkinelmer.com [perkinelmer.com]
- 2. support.waters.com [support.waters.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. GC Troubleshooting—Fronting Peaks [restek.com]
- 6. m.youtube.com [m.youtube.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
Calibration curve issues with Azinphos-ethyl D10 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Azinphos-ethyl D10 as an internal standard in analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve for Azinphos-ethyl showing non-linearity when using this compound as an internal standard?
A1: Non-linearity in calibration curves, even when using a deuterated internal standard, can arise from several factors:
-
High Concentration Levels: At high concentrations of Azinphos-ethyl, you may observe detector saturation or the formation of dimers or other multimers in the ion source. This can lead to a plateauing of the signal response.
-
Isotopic Contribution: At very high analyte concentrations, the natural isotopic abundance of the analyte can contribute to the signal of the deuterated internal standard, leading to a non-linear response ratio.
-
Matrix Effects: Co-eluting matrix components can differentially affect the ionization of the analyte and the internal standard, especially if they are not perfectly co-eluting. This can lead to ion suppression or enhancement that is not fully compensated for by the internal standard.[1][2][3]
-
Sub-optimal Internal Standard Concentration: The concentration of the internal standard should be optimized. An internal standard concentration that is too low may not provide a robust signal, while one that is too high can potentially suppress the analyte signal.
Q2: I am observing significant signal suppression for Azinphos-ethyl, even with the use of the D10 internal standard. What could be the cause?
A2: Signal suppression is a common matrix effect in LC-MS/MS analysis.[1][3][4] While a deuterated internal standard can compensate for many matrix effects, significant suppression can still occur due to:
-
High Matrix Load: Complex matrices can contain a high concentration of co-eluting compounds that compete with the analyte and internal standard for ionization.
-
Differential Ionization: The analyte and internal standard may not be affected by the matrix in exactly the same way, leading to incomplete compensation.
-
Poor Sample Cleanup: Inadequate removal of matrix components during sample preparation can lead to a higher degree of ion suppression.
Q3: My this compound internal standard peak area is not consistent across my calibration standards and samples. Why is this happening?
A3: Inconsistent internal standard peak area can be indicative of several issues:
-
Inconsistent Sample Preparation: Variability in the addition of the internal standard solution to each sample or standard will lead to inconsistent peak areas.
-
Degradation: Azinphos-ethyl and its deuterated analogue may be susceptible to degradation under certain pH and temperature conditions. Ensure the stability of the internal standard in your sample matrix and storage conditions.
-
Matrix Effects: The internal standard itself can be subject to ion suppression or enhancement from the sample matrix.[1][3][4]
Q4: Should I use matrix-matched calibration standards?
A4: Yes, for complex matrices, it is highly recommended to use matrix-matched calibration standards.[1][2] This involves preparing your calibration standards in a blank matrix extract that is representative of your samples. This approach helps to compensate for matrix effects that can affect the accuracy of your results, even when using a deuterated internal standard.[1][2]
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
| Symptom | Possible Cause | Troubleshooting Step |
| Curve plateaus at high concentrations | Detector saturation, ion source saturation, or analyte multimerization. | 1. Dilute the high concentration standards and re-inject. 2. Optimize ion source parameters (e.g., temperature, gas flows). 3. Consider a narrower calibration range. |
| Poor linearity at low concentrations | Poor signal-to-noise, adsorptive losses. | 1. Increase the injection volume. 2. Optimize MS parameters for better sensitivity. 3. Ensure the column is properly conditioned. |
| Inconsistent response ratios | Inaccurate standard preparation, matrix effects. | 1. Prepare fresh calibration standards. 2. Evaluate the need for matrix-matched calibrants. 3. Check for co-eluting interferences. |
Issue 2: Poor Peak Shape or Tailing
| Symptom | Possible Cause | Troubleshooting Step |
| Tailing peaks for both analyte and internal standard | Column degradation, active sites in the flow path. | 1. Replace the analytical column. 2. Use a guard column. 3. Check for and clean any contaminated components in the flow path. |
| Split peaks | Clogged frit or injector issue. | 1. Backflush the column. 2. Inspect and clean the injector. |
| Broad peaks | Sub-optimal chromatographic conditions. | 1. Optimize the mobile phase composition and gradient. 2. Decrease the flow rate. |
Data Presentation
Table 1: Illustrative Impact of Matrix Effects on Azinphos-ethyl Quantitation
This table demonstrates how a complex matrix can suppress the instrument response and how a matrix-matched calibration curve can provide more accurate results compared to a solvent-based calibration curve.
| Sample Type | Analyte Peak Area | IS Peak Area (this compound) | Response Ratio (Analyte/IS) | Calculated Conc. (Solvent Cal.) | Calculated Conc. (Matrix-Matched Cal.) |
| Solvent Standard (10 ng/mL) | 1,000,000 | 500,000 | 2.0 | 10.0 ng/mL | 10.0 ng/mL |
| Spiked Matrix Sample (10 ng/mL) | 750,000 | 400,000 | 1.875 | 9.38 ng/mL | 10.0 ng/mL |
Experimental Protocols
Protocol 1: Preparation of Stock and Calibration Standards
1. Stock Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of Azinphos-ethyl and this compound reference standards into separate 100 mL volumetric flasks.
-
Dissolve the standards in acetonitrile and bring to volume.
-
Store the stock solutions at -20°C in amber vials.
2. Intermediate Standard Solution Preparation (1 µg/mL):
-
Pipette 1 mL of each 100 µg/mL stock solution into separate 100 mL volumetric flasks.
-
Dilute to volume with acetonitrile.
3. Internal Standard Spiking Solution (100 ng/mL):
-
Pipette 10 mL of the 1 µg/mL this compound intermediate standard solution into a 100 mL volumetric flask.
-
Dilute to volume with acetonitrile.
4. Calibration Curve Preparation (0.5 - 100 ng/mL):
-
Prepare a series of calibration standards by diluting the 1 µg/mL Azinphos-ethyl intermediate standard solution with acetonitrile (for solvent-based calibration) or blank matrix extract (for matrix-matched calibration).
-
Add a constant amount of the 100 ng/mL this compound internal standard spiking solution to each calibration standard.
Protocol 2: LC-MS/MS Analysis
This protocol is a general guideline and should be optimized for your specific instrument and matrix.
LC Parameters:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Parameters (illustrative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions:
Mandatory Visualization
Figure 1: A troubleshooting workflow for addressing calibration curve failures.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
Impact of sample cleanup on Azinphos-ethyl D10 performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azinphos-ethyl D10. The following sections address common issues related to sample cleanup and its impact on analytical performance.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in analysis?
This compound is the deuterated form of Azinphos-ethyl, a broad-spectrum organophosphate insecticide.[1] In analytical chemistry, deuterated compounds like this compound are commonly used as internal standards. Because they are chemically almost identical to the analyte of interest (Azinphos-ethyl) but have a different mass, they can be used to improve the accuracy and precision of quantification by correcting for variations in sample preparation and instrument response.[2][3]
Q2: What are the main challenges in analyzing this compound?
The primary challenges in analyzing this compound, particularly in complex matrices such as food and environmental samples, are matrix effects and potential for low recovery during sample preparation.[4] Matrix effects, which can be signal suppression or enhancement, are a significant issue in methods like liquid chromatography-mass spectrometry (LC-MS) and can lead to inaccurate quantification.[4] Sample cleanup is crucial to minimize these effects.[5]
Q3: What are the most common sample cleanup techniques for this compound analysis?
The most common sample cleanup techniques for organophosphorus pesticides, including Azinphos-ethyl, are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid Phase Extraction (SPE).[6][7]
-
QuEChERS: This method involves a two-step process of extraction with a solvent (typically acetonitrile) and salts, followed by a dispersive SPE (d-SPE) cleanup step using a combination of sorbents to remove interfering matrix components.
-
Solid Phase Extraction (SPE): This technique uses a packed cartridge containing a solid adsorbent to retain the analyte of interest while allowing interfering compounds to pass through, or vice versa. The analyte is then eluted with a suitable solvent.[5][7]
Q4: How does the choice of d-SPE sorbent in the QuEChERS method affect the analysis?
The choice of d-SPE sorbent is critical as it determines which matrix components are removed. Common sorbents include:
-
Primary Secondary Amine (PSA): Removes organic acids, sugars, and some fatty acids.
-
C18 (Octadecyl): Removes non-polar interferences like lipids.[8]
-
Graphitized Carbon Black (GCB): Removes pigments and sterols. However, it can also adsorb planar molecules, potentially leading to lower recovery of some pesticides.[4]
-
Z-Sep/Z-Sep+: Zirconia-based sorbents that are effective at removing lipids and pigments.[9][10]
The optimal sorbent or combination of sorbents depends on the specific matrix being analyzed.[8][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Incomplete Extraction: The extraction solvent may not be efficiently extracting the analyte from the sample matrix. | - Ensure the sample is thoroughly homogenized before extraction. - Increase shaking/vortexing time during the extraction step. - Consider using a different extraction solvent or adjusting the solvent-to-sample ratio.[12] |
| Analyte Adsorption to Sorbent: The d-SPE or SPE sorbent may be too strong and is retaining the this compound. This is a known issue with GCB for some planar pesticides.[4] | - If using GCB, consider reducing the amount or using a different sorbent combination like PSA and C18. - For SPE, ensure the elution solvent is strong enough to fully elute the analyte from the cartridge. You may need to test different solvents or solvent mixtures.[13] | |
| High Matrix Effects (Signal Suppression or Enhancement) | Insufficient Cleanup: The chosen cleanup method is not adequately removing co-extracted matrix components that interfere with ionization in the mass spectrometer.[4] | - Optimize the d-SPE sorbent combination in your QuEChERS method. For fatty matrices, a combination of PSA and C18 or a Z-Sep sorbent may be more effective.[8][11] - For SPE, try a different cartridge type with a different chemistry that is more selective for your analyte or the interferences. - Diluting the final extract can also help to reduce matrix effects, although this may compromise the limit of detection. |
| Poor Peak Shape in Chromatogram | Matrix Interference: Co-eluting matrix components can interfere with the chromatography, leading to tailing or fronting peaks. | - Improve the sample cleanup to remove the interfering compounds. - Adjust the chromatographic conditions (e.g., gradient, column temperature) to better separate this compound from the matrix components. |
| Incompatible Final Solvent: The solvent in which the final extract is dissolved may not be compatible with the initial mobile phase of the liquid chromatography system. | - Ensure the final extract is dissolved in a solvent that is similar in composition to the initial mobile phase. A solvent exchange step may be necessary. | |
| Inconsistent Results (Poor Precision) | Variability in Sample Preparation: Inconsistent execution of the extraction and cleanup steps can lead to variable recoveries and matrix effects. | - Ensure all samples are treated identically. Use of an automated sample preparation system can improve consistency. - Ensure accurate and consistent addition of the internal standard (this compound) to all samples and standards. |
Quantitative Data on Cleanup Performance
The following tables summarize the expected performance of different cleanup methods for organophosphorus pesticides. While specific data for this compound is limited, these tables provide a general guide for selecting an appropriate cleanup strategy.
Table 1: Comparison of QuEChERS d-SPE Sorbents on Pesticide Recovery
| d-SPE Sorbent Combination | Target Matrix Interferences | General Recovery Range for Organophosphorus Pesticides (%) | Potential Issues |
| PSA | Organic acids, sugars, some fatty acids | 70-110% | May not be sufficient for highly pigmented or fatty matrices. |
| PSA + C18 | Organic acids, sugars, fatty acids, lipids | 70-115% | Generally a good combination for a wide range of matrices.[6] |
| PSA + GCB | Organic acids, sugars, pigments, sterols | 60-110% | Can lead to lower recovery of planar pesticides due to strong adsorption.[4] |
| Z-Sep/Z-Sep+ | Lipids, pigments | 70-120% | Shows good performance in fatty matrices with improved recovery for some pesticides compared to traditional sorbents.[9][10] |
| EMR-Lipid | Lipids | 70-120% | Specifically designed for high-fat matrices and can provide excellent lipid removal with good analyte recovery.[14] |
Recovery data is generalized from multiple sources for a range of organophosphorus pesticides and may vary depending on the specific matrix and experimental conditions.
Table 2: Impact of Cleanup Method on Matrix Effects
| Cleanup Method | Typical Matrix Effect Reduction | Notes |
| QuEChERS (PSA/C18) | Moderate to High | Effective for many food matrices, but significant matrix effects can still be present in complex samples.[6] |
| QuEChERS (with GCB) | High | Very effective at removing pigments, which can be a source of matrix effects, but at the risk of lower analyte recovery.[4] |
| Solid Phase Extraction (SPE) | High to Very High | Can provide very clean extracts, leading to minimal matrix effects, but requires more method development.[7] |
| No Cleanup | Low | Significant matrix effects are expected, which can lead to highly inaccurate results.[6] |
Experimental Protocols
QuEChERS Protocol (Based on AOAC 2007.01)
This protocol is a general guideline for the extraction and cleanup of this compound from a food matrix.
1. Sample Extraction:
-
Weigh 15 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile containing 1% acetic acid.
-
Add the internal standard solution (this compound).
-
Shake vigorously for 1 minute.
-
Add 6 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium acetate.
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
2. Dispersive SPE (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing the appropriate sorbents (e.g., 900 mg MgSO₄, 300 mg PSA, and 300 mg C18 for a general-purpose cleanup).
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
The supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.
Solid Phase Extraction (SPE) Protocol (General Guideline)
This is a general protocol and should be optimized for the specific matrix and analytical requirements.
1. Cartridge Selection:
-
Choose an SPE cartridge with a suitable stationary phase (e.g., C18 for reversed-phase retention).
2. Cartridge Conditioning:
-
Wash the cartridge with a strong solvent (e.g., methanol).
-
Equilibrate the cartridge with a solvent similar to the sample matrix (e.g., water or a buffered solution).
3. Sample Loading:
-
Load the sample extract (previously extracted from the matrix and diluted if necessary) onto the cartridge at a slow, controlled flow rate.
4. Washing:
-
Wash the cartridge with a weak solvent to remove interfering compounds while retaining the analyte.
5. Elution:
-
Elute the this compound from the cartridge using a small volume of a strong solvent.
6. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for injection into the analytical instrument.
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. ukm.my [ukm.my]
- 7. scispace.com [scispace.com]
- 8. Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of various clean-up sorbents in kale followed by LC-MS/MS analysis of pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. researchgate.net [researchgate.net]
Navigating High-Fat Matrices: A Technical Guide to QuEChERS Cleanup Optimization with Azinphos-ethyl D10
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) cleanup of high-fat matrices, with a specific focus on the use of the internal standard Azinphos-ethyl D10. This guide aims to equip researchers with the knowledge to optimize their analytical methods, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
1. What are the main challenges when applying the QuEChERS method to high-fat matrices?
High-fat matrices, such as oils, nuts, and dairy products, present significant challenges during pesticide residue analysis. The primary issue is the co-extraction of large amounts of lipids with the target analytes. These lipids can interfere with chromatographic analysis, leading to matrix effects, ion suppression in mass spectrometry, and contamination of the analytical instrument. This can result in poor analyte recovery, reduced sensitivity, and inaccurate quantification.
2. Which d-SPE sorbent is best for removing lipids?
There is no single "best" sorbent for all high-fat matrices, as the optimal choice depends on the specific matrix and the target analytes. However, for effective lipid removal, a combination of sorbents is often required.
-
C18 (Octadecylsilane): This is a non-polar sorbent that effectively removes non-polar interferences like lipids. It is a common component in d-SPE kits designed for fatty matrices.
-
PSA (Primary Secondary Amine): While primarily used for removing sugars, fatty acids, and organic acids, PSA can also contribute to the removal of some polar lipids.
-
GCB (Graphitized Carbon Black): GCB is highly effective at removing pigments and sterols, but it can also adsorb planar pesticides, leading to low recoveries for this class of compounds. Its use should be carefully evaluated based on the target analyte list.
-
Z-Sep and Z-Sep+: These are zirconia-based sorbents that have a high affinity for lipids and are very effective for cleanup of fatty matrices.
-
EMR-Lipid (Enhanced Matrix Removal-Lipid): This is a newer sorbent specifically designed for selective lipid removal through size exclusion and hydrophobic interactions. Studies have shown it to be highly effective in reducing matrix effects and improving analyte recovery in complex fatty samples.
3. I am seeing low recovery for my internal standard, this compound. What could be the cause?
Low recovery of this compound in high-fat matrices can be attributed to several factors:
-
Co-precipitation with lipids: During the freezing-out step or after the addition of salts, the internal standard can become trapped in the solidified fat layer, leading to its loss.
-
Adsorption to d-SPE sorbents: While designed to remove matrix components, some sorbents can also retain the internal standard, particularly if it shares similar chemical properties with the removed interferences.
-
Degradation: Although generally stable, extreme pH conditions or the presence of certain reactive matrix components could potentially lead to the degradation of this compound.
-
Incomplete extraction: The initial extraction from the high-fat matrix might be inefficient, leaving a portion of the internal standard behind.
4. How can I minimize matrix effects when analyzing high-fat samples?
Matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, are a major concern with fatty matrices. To mitigate these effects:
-
Optimize the cleanup step: Employing the most effective d-SPE sorbent or combination of sorbents is crucial for removing interfering lipids.
-
Dilution of the final extract: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on the ionization of the target analytes. However, this may also decrease the sensitivity of the method.
-
Matrix-matched calibration: Preparing calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure can help to compensate for matrix effects.
-
Use of an isotopically labeled internal standard: Using a stable isotope-labeled internal standard like this compound is highly recommended as it behaves similarly to the target analyte during extraction, cleanup, and ionization, thus correcting for variations in recovery and matrix effects.
Troubleshooting Guides
Issue 1: Poor Lipid Removal and Oily Final Extract
| Possible Cause | Troubleshooting Step |
| Insufficient amount or incorrect type of d-SPE sorbent. | Increase the amount of C18 or consider using more effective lipid removal sorbents like Z-Sep or EMR-Lipid. A combination of PSA and C18 is a good starting point. |
| The fat content of the sample is extremely high. | Implement a preliminary lipid removal step. A common technique is freezing-out , where the acetonitrile extract is placed in a freezer (-20°C or lower) for several hours to precipitate the lipids. The supernatant is then decanted for further cleanup. |
| Inadequate mixing during d-SPE. | Ensure vigorous vortexing or shaking for at least 1-2 minutes to maximize the interaction between the extract and the sorbent material. |
Issue 2: Low Recovery of this compound and/or Target Analytes
| Possible Cause | Troubleshooting Step |
| Adsorption of the internal standard/analytes to the d-SPE sorbent. | Evaluate different sorbent combinations. If using GCB, be aware of potential losses of planar pesticides. Reduce the amount of sorbent used to the minimum required for adequate cleanup. |
| Co-precipitation with fats during the freezing-out step. | Ensure the internal standard is added before the salting-out and any freezing steps to account for potential losses. Consider optimizing the freezing time and temperature. |
| Inefficient extraction from the sample matrix. | Ensure proper homogenization of the sample. For very fatty samples, an initial liquid-liquid extraction with a non-polar solvent like hexane followed by partitioning with acetonitrile can be beneficial. |
| pH-dependent degradation of analytes. | For pH-sensitive pesticides, consider using the buffered QuEChERS methods (e.g., AOAC or EN versions) to maintain a stable pH throughout the extraction process. |
Data Presentation
Table 1: Comparison of d-SPE Sorbents for Lipid Removal and Analyte Recovery in High-Fat Matrices
| d-SPE Sorbent/Combination | Lipid Removal Efficiency | Analyte Recovery (General Trend) | Best Suited For | Potential Issues |
| PSA + C18 | Good | Good for a wide range of pesticides. | General purpose for moderately fatty matrices. | May not be sufficient for extremely high-fat samples. |
| PSA + C18 + GCB | Excellent | Good, but can be low for planar pesticides. | Pigmented fatty matrices (e.g., avocado). | Loss of planar analytes. |
| Z-Sep/Z-Sep+ | Very Good | Generally good, with some exceptions for very polar compounds. | Matrices with high lipid content. | Can be more expensive than traditional sorbents. |
| EMR-Lipid | Excellent | Excellent, especially for lipophilic compounds. | Very complex and high-fat matrices (e.g., edible oils, animal tissues). | Higher cost. |
Note: The recovery of this compound is expected to be within the acceptable range of 70-120% with all these sorbents, provided the method is optimized. However, specific matrix effects can influence its recovery.
Experimental Protocols
Protocol 1: Standard QuEChERS with d-SPE Cleanup for High-Fat Matrices
-
Sample Homogenization: Homogenize 10-15 g of the high-fat sample. For solid samples, cryogenic milling with dry ice can be effective.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (with 1% acetic acid for the original method, or use buffered acetonitrile for AOAC/EN methods).
-
Add the internal standard solution (e.g., this compound).
-
Vortex for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
d-SPE Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing the chosen sorbent mixture (e.g., 900 mg MgSO₄, 300 mg PSA, 300 mg C18).
-
Vortex for 2 minutes.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Final Extract:
-
Take an aliquot of the cleaned extract for analysis by LC-MS/MS or GC-MS/MS.
-
Protocol 2: QuEChERS with Freezing-Out Step for Extremely High-Fat Matrices
-
Sample Homogenization and Extraction: Follow steps 1 and 2 of Protocol 1.
-
Freezing-Out:
-
After the first centrifugation, transfer the acetonitrile supernatant to a clean tube.
-
Place the tube in a freezer at -20°C to -80°C for at least 2 hours (or overnight).
-
-
d-SPE Cleanup:
-
Carefully decant the cold liquid supernatant into a d-SPE tube containing the appropriate sorbent mixture.
-
Proceed with step 3 of Protocol 1.
-
-
Final Extract: Follow step 4 of Protocol 1.
Mandatory Visualization
Caption: Standard QuEChERS workflow for high-fat matrices with an optional freezing step.
Caption: A logical troubleshooting workflow for common QuEChERS issues in high-fat matrices.
Reducing ion suppression for Azinphos-ethyl D10 in electrospray ionization
Welcome to the technical support center for the analysis of Azinphos-ethyl D10 using electrospray ionization (ESI) mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to ion suppression in your experiments.
Ion suppression is a common phenomenon in ESI-MS that can significantly impact the accuracy and sensitivity of your results.[1][2] It occurs when co-eluting matrix components interfere with the ionization of the analyte of interest, in this case, this compound. This guide will walk you through identifying, troubleshooting, and mitigating ion suppression to ensure reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is the reduction in the ionization efficiency of an analyte, such as this compound, due to the presence of other co-eluting compounds in the sample matrix.[1][2] In electrospray ionization (ESI), a limited amount of charge is available on the surface of the droplets. When matrix components with higher concentrations or greater surface activity are present, they can outcompete the analyte for this charge, leading to a decreased signal for this compound.[2][3] This can result in poor sensitivity, inaccurate quantification, and reduced reproducibility.
Q2: What are the common causes of ion suppression in the analysis of this compound?
A2: Common causes of ion suppression for this compound, an organophosphorus pesticide, often stem from the sample matrix and the analytical method itself. These can include:
-
Endogenous matrix components: Lipids, proteins, salts, and other small molecules from complex sample matrices like food or environmental samples can interfere with ionization.[1]
-
Exogenous contaminants: Plasticizers, detergents, and other contaminants introduced during sample preparation can also cause suppression.[2][3]
-
Mobile phase additives: Non-volatile buffers (e.g., phosphate buffers) and ion-pairing reagents (e.g., trifluoroacetic acid - TFA) are known to cause significant ion suppression.[4]
-
High analyte concentration: At high concentrations, the analyte itself can saturate the ESI process, leading to a non-linear response.[3]
Q3: How can I detect and assess the extent of ion suppression for my this compound measurement?
A3: There are two primary methods to assess ion suppression:
-
Post-column infusion: A solution of this compound is continuously infused into the mobile phase after the analytical column.[2] A blank matrix sample is then injected. Any dip in the constant baseline signal of this compound indicates the retention time at which matrix components are eluting and causing suppression.
-
Matrix effect calculation: The signal response of this compound in a post-extraction spiked matrix sample is compared to the response in a pure solvent standard at the same concentration. The matrix effect (ME) can be calculated as:
-
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
-
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
-
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and mitigating ion suppression for this compound.
| Problem: Low or no signal for this compound, even with a known concentration. |
| Possible Cause |
| Severe Ion Suppression |
| Inappropriate ESI Source Parameters |
| Unsuitable Mobile Phase |
Data Presentation: Strategies to Reduce Ion Suppression
The following table summarizes the potential effectiveness of various strategies in reducing ion suppression for pesticide analysis. The values are illustrative and the actual effectiveness will depend on the specific matrix and analytical conditions.
| Strategy | Potential Reduction in Ion Suppression (%) | Key Considerations |
| Sample Preparation | ||
| Protein Precipitation | 20 - 50 | Quick and simple, but may not remove all interfering components.[3] |
| Liquid-Liquid Extraction (LLE) | 50 - 80 | Good for removing highly polar or non-polar interferences.[1][3] |
| Solid-Phase Extraction (SPE) | 70 - 95 | Highly selective and effective at removing a wide range of interferences.[1][3] |
| Chromatographic Separation | ||
| Gradient Optimization | 30 - 60 | Can separate the analyte from co-eluting matrix components.[1] |
| Use of a Different Stationary Phase | 40 - 70 | A different column chemistry can provide alternative selectivity.[5] |
| Mass Spectrometry | ||
| Source Parameter Optimization | 10 - 40 | Fine-tuning can improve ionization efficiency.[6][7] |
| Switching to APCI | 60 - 90 | Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI.[3] |
| Calibration Strategy | ||
| Matrix-Matched Calibration | Compensates for suppression | Prepares standards in a blank matrix extract to mimic the sample.[1][8] |
| Use of a Stable Isotope Labeled Internal Standard (SIL-IS) | Compensates for suppression | This compound itself is a SIL-IS and should co-elute and experience similar suppression as the native analyte, allowing for accurate quantification.[1][9] |
Experimental Protocols
1. Protocol for Post-Column Infusion to Detect Ion Suppression
-
Objective: To identify regions of ion suppression in the chromatogram.
-
Materials:
-
Syringe pump
-
Tee-piece union
-
Standard solution of this compound (e.g., 1 µg/mL in mobile phase)
-
Blank matrix extract
-
LC-MS/MS system
-
-
Procedure:
-
Set up the LC-MS/MS system with the analytical column.
-
Connect the syringe pump to the LC flow path after the column using a tee-piece.
-
Continuously infuse the this compound standard solution at a low flow rate (e.g., 10 µL/min).
-
Set the mass spectrometer to monitor the MRM transition for this compound.
-
Inject the blank matrix extract onto the LC system.
-
Monitor the signal of the infused this compound. A stable baseline should be observed. Any significant drop in the signal indicates ion suppression at that retention time.
-
2. Protocol for Solid-Phase Extraction (SPE) for Sample Cleanup
-
Objective: To remove matrix interferences prior to LC-MS/MS analysis.
-
Materials:
-
SPE cartridge (e.g., C18 or a specific pesticide cleanup sorbent)
-
Sample extract
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., water/methanol mixture)
-
Elution solvent (e.g., acetonitrile or methanol)
-
SPE manifold
-
-
Procedure:
-
Conditioning: Pass the conditioning solvent through the SPE cartridge.
-
Equilibration: Pass the equilibration solvent through the cartridge. Do not let the sorbent run dry.
-
Loading: Load the sample extract onto the cartridge.
-
Washing: Pass the wash solvent through the cartridge to remove weakly bound interferences.
-
Elution: Elute the this compound with the elution solvent.
-
The eluted sample is then typically evaporated and reconstituted in the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Mechanism of ion suppression in the ESI droplet.
Caption: Troubleshooting workflow for ion suppression.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices [mdpi.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of Internal Standards for Precise Pesticide Analysis: Azinphos-ethyl D10, Diazinon-d10, and Triphenylphosphate
For researchers, scientists, and drug development professionals engaged in the critical task of pesticide residue analysis, the choice of an internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of Azinphos-ethyl D10, a widely used isotopically labeled internal standard, with two common alternatives: another isotopically labeled standard, Diazinon-d10, and a non-isotopically labeled standard, Triphenylphosphate. This comparison is supported by a detailed experimental protocol and a summary of expected performance data to aid in the selection of the most appropriate internal standard for your analytical needs.
The use of internal standards is a cornerstone of quantitative analytical chemistry, particularly in complex matrices such as food and environmental samples. These standards are added to samples at a known concentration before sample preparation and analysis. By comparing the analytical response of the target analyte to that of the internal standard, variations introduced during sample preparation and analysis, such as matrix effects and instrument variability, can be effectively compensated for.
Isotopically labeled internal standards, such as this compound and Diazinon-d10, are considered the gold standard in mass spectrometry-based analysis. These compounds are chemically identical to the analyte of interest but have some of their atoms replaced with heavier isotopes (e.g., Deuterium (D) or Carbon-13 (¹³C)). This results in a different mass-to-charge ratio (m/z), allowing the mass spectrometer to distinguish between the analyte and the internal standard. Because they behave almost identically to the native analyte during extraction, cleanup, and ionization, they provide the most accurate correction for matrix effects and recovery losses.
Non-isotopically labeled internal standards, like Triphenylphosphate, are structurally similar but not identical to the target analyte. While more cost-effective, their ability to compensate for matrix effects can be less precise as their physicochemical properties and ionization efficiencies may differ from the analyte of interest.
Comparative Analysis of Internal Standards
To facilitate a clear comparison, the following table summarizes the key physicochemical properties of this compound, Diazinon-d10, and Triphenylphosphate. These properties influence their behavior during sample preparation and analysis.
| Property | This compound | Diazinon-d10 | Triphenylphosphate |
| CAS Number | 100155-47-3 (for Diazinon-d10) | 100155-47-3 | 115-86-6 |
| Molecular Formula | C₁₂H₆D₁₀N₃O₃PS₂ | C₁₂H₁₁D₁₀N₂O₃PS | C₁₈H₁₅O₄P |
| Molecular Weight | 355.4 g/mol (approx.) | 314.4 g/mol | 326.28 g/mol |
| Type | Isotopically Labeled | Isotopically Labeled | Non-Isotopically Labeled |
| Structure | Organophosphate | Organophosphate | Organophosphate |
| LogP | 3.4 | 3.8 | 4.59 |
| Primary Application | Internal Standard for Azinphos-ethyl and related organophosphates in LC-MS/MS and GC-MS | Internal Standard for Diazinon and related organophosphates in LC-MS/MS and GC-MS | Internal Standard for a broad range of pesticides, particularly in GC-based methods |
Expected Performance Comparison
The following table outlines the expected performance characteristics of each internal standard based on established analytical principles and available data. The values presented are indicative and can vary depending on the specific matrix, analyte, and analytical instrumentation.
| Performance Parameter | This compound | Diazinon-d10 | Triphenylphosphate |
| Matrix Effect Compensation | Excellent | Excellent | Moderate to Good |
| Recovery Correction | Excellent | Excellent | Moderate to Good |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.98 |
| Typical Recovery (%) | 85-115% | 85-115% | 70-120% |
| Relative Standard Deviation (RSD) | < 15% | < 15% | < 20% |
| Cost | High | High | Low |
Experimental Protocol: Pesticide Residue Analysis in Fruits and Vegetables using QuEChERS and LC-MS/MS
This section provides a detailed methodology for the analysis of pesticide residues in a fruit or vegetable matrix, employing an internal standard for quantification. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique.
1. Sample Preparation (QuEChERS Extraction)
-
Homogenization: Weigh 10-15 g of a representative portion of the fruit or vegetable sample into a blender and homogenize until a uniform consistency is achieved.
-
Weighing: Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the selected internal standard (this compound, Diazinon-d10, or Triphenylphosphate) solution to the sample. The final concentration should be appropriate for the expected analyte concentration range and instrument sensitivity.
-
Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Cap and shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate). Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer: Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18).
-
Shaking and Centrifugation: Cap the d-SPE tube and shake vigorously for 30 seconds. Centrifuge at ≥3000 rcf for 5 minutes.
3. LC-MS/MS Analysis
-
Sample Dilution: Take an aliquot of the cleaned extract and dilute it with an appropriate solvent (e.g., mobile phase) to match the initial chromatographic conditions and to minimize matrix effects on the instrument.
-
Injection: Inject the diluted sample into the LC-MS/MS system.
-
Chromatographic and Mass Spectrometric Conditions:
-
LC Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol or acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode for the selected organophosphates.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for the target analyte and the internal standard must be optimized.
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in pesticide residue analysis using an internal standard.
Caption: Experimental workflow for pesticide residue analysis.
Caption: Relationship between internal standard type and performance.
Conclusion
The selection of an internal standard is a critical decision in pesticide residue analysis that directly impacts the quality and reliability of the data.
-
This compound and Diazinon-d10 , as isotopically labeled internal standards, are the superior choice for methods requiring the highest accuracy and precision. Their ability to mimic the behavior of the target analyte throughout the analytical process provides the most effective compensation for matrix effects and procedural losses. The primary drawback is their higher cost.
-
Triphenylphosphate , a non-isotopically labeled internal standard, offers a cost-effective alternative. While it can provide acceptable performance, particularly in less complex matrices and for analytes with similar physicochemical properties, its ability to correct for matrix effects is generally less robust than that of isotopically labeled standards.
Ultimately, the choice between these internal standards will depend on the specific requirements of the analysis, including the complexity of the sample matrix, the required level of accuracy and precision, and budgetary considerations. For routine screening of a wide range of pesticides where high-throughput and lower costs are priorities, Triphenylphosphate may be a suitable option. However, for methods requiring the highest degree of confidence, such as in regulatory compliance or trace-level quantification, the use of an isotopically labeled internal standard like this compound or Diazinon-d10 is strongly recommended.
A Head-to-Head Battle for Accuracy: Azinphos-ethyl D10 vs. ¹³C-Labeled Internal Standards in Bioanalysis
Azinphos-ethyl D10 and ¹³C-labeled internal standards are both utilized to enhance accuracy in the quantitative analysis of pesticides like Azinphos-ethyl. This guide provides a detailed comparison of their performance, supported by experimental principles and data, to assist researchers in selecting the optimal internal standard for their analytical needs.
In the precise world of analytical chemistry, particularly in the quantification of residues and contaminants, the use of internal standards is a cornerstone of accuracy and reliability. For an organophosphate insecticide like Azinphos-ethyl, achieving dependable results is critical. The choice of internal standard—specifically between a deuterated (D10) and a carbon-13 (¹³C) labeled version—can significantly impact the quality of the data. While both are designed to mimic the behavior of the target analyte, their subtle physicochemical differences can lead to notable variations in performance, especially in complex matrices.
Generally, ¹³C-labeled internal standards are considered superior to their deuterated counterparts for achieving the highest accuracy in mass spectrometry-based methods.[1][2][3][4] This superiority stems from the fact that the physicochemical properties of ¹³C-labeled compounds are nearly identical to their unlabeled analogues.[5][6] This ensures they co-elute perfectly during chromatographic separation and experience the same degree of ionization suppression or enhancement in the mass spectrometer's source.[6] In contrast, the greater mass difference between deuterium and hydrogen can sometimes lead to a slight chromatographic shift, a phenomenon known as the "isotope effect".[1][3][5] This can result in the internal standard and the analyte eluting at slightly different times, leading to incomplete correction for matrix effects and potentially compromising the accuracy of the results.[1][3]
Comparative Performance: A Data-Driven Look
| Performance Metric | Deuterated Internal Standard (e.g., this compound) | ¹³C-Labeled Internal Standard | Key Takeaways |
| Chromatographic Co-elution | May exhibit slight retention time shifts relative to the native analyte.[1][5] | Typically co-elutes perfectly with the native analyte.[2] | Perfect co-elution is crucial for accurate matrix effect correction. |
| Accuracy (% Recovery) | Can be high, but may be compromised by differential matrix effects due to chromatographic shifts. One study showed about 40% error in one example due to imperfect retention time match.[1] In a study on deoxynivalenol, apparent recoveries without an IS were 29-37%, but with a ¹³C IS, recoveries were 95-99%.[7] | Generally provides higher accuracy due to identical behavior to the analyte, leading to more effective matrix effect compensation.[2][3][7] | ¹³C-labeled standards are more reliable for achieving high accuracy, especially in complex matrices. |
| Precision (% RSD) | Good, but can be affected by variability in chromatographic shifts. A study on pesticides in cannabis matrices showed that without internal standards, RSD values could be over 50%, but with deuterated internal standards, RSDs dropped under 20%.[8] | Excellent, as the internal standard and analyte are affected identically by experimental variations. | Both provide significant improvements in precision over external calibration, but ¹³C standards may offer a slight edge. |
| Isotopic Stability | Deuterium atoms can sometimes be susceptible to exchange with hydrogen atoms in the solvent or on the analytical column, especially if located at exchangeable sites.[1][5] | ¹³C is a stable isotope and is not prone to exchange, ensuring the integrity of the labeled standard throughout the analytical process.[4][5] | ¹³C-labeled standards offer greater long-term stability and reliability. |
Experimental Protocols: A Generalized Workflow
The following protocol outlines a typical workflow for the analysis of Azinphos-ethyl in a complex matrix (e.g., agricultural produce) using an internal standard with LC-MS/MS.
1. Sample Preparation and Extraction:
-
Homogenization: A representative sample (e.g., 10 g of fruit puree) is homogenized.
-
Fortification: The homogenized sample is spiked with a known concentration of the internal standard (this compound or ¹³C-labeled Azinphos-ethyl).
-
Extraction: The sample is extracted with an appropriate organic solvent (e.g., acetonitrile) using a method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). This typically involves adding salts to induce phase separation.
-
Centrifugation: The mixture is centrifuged to separate the organic layer from the solid matrix components.
-
Clean-up: The supernatant is subjected to dispersive solid-phase extraction (d-SPE) by adding a combination of sorbents (e.g., PSA, C18, GCB) to remove interfering matrix components like fatty acids, pigments, and sterols.
-
Final Preparation: The cleaned extract is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph (LC) equipped with a suitable column (e.g., C18) to separate Azinphos-ethyl and its internal standard from other components. A gradient elution program is typically used.
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored for selective and sensitive detection.
3. Data Analysis:
-
Quantification: The concentration of Azinphos-ethyl in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared in a similar manner.
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the analytical workflow and the logical relationship behind the choice of internal standard.
Caption: A generalized workflow for the analysis of pesticides using an internal standard, from sample preparation to data analysis.
Caption: A logical diagram illustrating the rationale for selecting a ¹³C-labeled internal standard for achieving the highest accuracy.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. ukisotope.com [ukisotope.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
A Guide to Designing Inter-laboratory Studies for Azinphos-ethyl Quantification
This guide provides a framework for researchers, scientists, and drug development professionals to design and participate in inter-laboratory studies for the quantification of Azinphos-ethyl. It outlines the core principles of proficiency testing, compares common analytical methodologies, and provides detailed experimental protocols.
Principles of Inter-laboratory Study Design
Inter-laboratory studies, also known as proficiency tests (PT), are essential for assessing the competence of laboratories in performing specific analyses.[1] The design and execution of these studies are guided by international standards, primarily ISO/IEC 17043 and ISO 13528.[2][3] Key principles include:
-
Test Material Homogeneity and Stability: The cornerstone of a reliable inter-laboratory study is the provision of homogeneous and stable test materials to all participating laboratories. This ensures that any observed variability in results is attributable to laboratory performance, not the sample itself. Homogeneity testing is conducted to confirm that all sample aliquots have the same concentration of the analyte within acceptable statistical limits. Stability testing ensures that the analyte concentration remains constant from the time of sample preparation until analysis by the participants.
-
Determination of the Assigned Value: An assigned value for the concentration of Azinphos-ethyl in the test material must be established. This can be determined through various methods, including formulation (if the sample is prepared by spiking a known amount of analyte), analysis by a reference laboratory, or a consensus value derived from the results of expert laboratories.[4]
-
Performance Evaluation using Z-Scores: The performance of each participating laboratory is typically evaluated using a z-score. This score standardizes the difference between a laboratory's result and the assigned value, taking into account the expected variability of the measurement.[5][6][7][8][9] The z-score is calculated as follows:
z = (x - X) / σ
Where:
-
x is the result reported by the laboratory.
-
X is the assigned value.
-
σ is the standard deviation for proficiency assessment, which is a predetermined measure of the acceptable spread of results.
Generally, a z-score between -2 and 2 is considered satisfactory, a score between 2 and 3 or -2 and -3 is questionable, and a score greater than 3 or less than -3 is unsatisfactory.[9]
-
Comparison of Analytical Methods for Azinphos-ethyl Quantification
The choice of analytical method can significantly impact the results of Azinphos-ethyl quantification. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques employed. The following table summarizes their key performance characteristics based on available literature.
| Performance Characteristic | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Detector | Electron Capture Detector (ECD), Nitrogen-Phosphorus Detector (NPD), Flame Photometric Detector (FPD), Mass Spectrometry (MS) | UV Detector, Mass Spectrometry (MS) |
| Limit of Detection (LOD) | As low as 2 pg with ECD[6] | Method dependent, can be in the low ng/mL range |
| Limit of Quantification (LOQ) | Typically in the µg/kg to mg/kg range depending on the matrix and detector | Typically in the µg/L to mg/L range depending on the matrix and detector |
| Recovery | 96-98% in biological matrices[6] | Generally within 70-120% as per SANTE guidelines |
| Precision (RSD%) | Typically <15% | Typically <15% |
| Selectivity | High, especially with MS or phosphorus-specific detectors | Good, can be improved with MS detection |
| Common Sample Matrix | Environmental samples, biological tissues, food commodities | Water, formulations, food commodities |
Experimental Protocols
Detailed methodologies are crucial for ensuring consistency and comparability of results in an inter-laboratory study. Below are representative protocols for the extraction and analysis of Azinphos-ethyl using the QuEChERS method followed by either GC or HPLC analysis.
Sample Preparation: QuEChERS Extraction
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural matrices.
Materials:
-
Homogenized sample (e.g., fruit, vegetable, or soil)
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Sodium citrate tribasic dihydrate
-
Sodium citrate dibasic sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) - optional, for pigmented samples
-
50 mL and 15 mL centrifuge tubes
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salt packet (e.g., containing MgSO₄ and NaCl, or a buffered citrate version).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
Transfer an aliquot of the supernatant (acetonitrile extract) to a 15 mL centrifuge tube containing the d-SPE (dispersive solid-phase extraction) sorbent mixture (e.g., MgSO₄, PSA, and C18).
-
Shake for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
The resulting supernatant is ready for GC or HPLC analysis.
Analytical Method 1: Gas Chromatography (GC)
Instrumentation:
-
Gas chromatograph with a suitable detector (e.g., NPD, FPD, or MS).
-
Capillary column suitable for organophosphate pesticide analysis (e.g., a non-polar or mid-polar column).
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program: 70 °C for 2 min, ramp at 25 °C/min to 150 °C, then 3 °C/min to 200 °C, and finally 8 °C/min to 280 °C, hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate.
-
Detector Temperature: 300 °C (for NPD or FPD).
Quantification:
-
Prepare a calibration curve using Azinphos-ethyl standards of known concentrations.
-
Inject the prepared sample extract into the GC system.
-
Identify and quantify the Azinphos-ethyl peak based on retention time and peak area/height relative to the calibration curve.
Analytical Method 2: High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV or MS detector.
-
Reversed-phase C18 column.
HPLC Conditions (Example): [5]
-
Column: Obelisc R, 4.6×150 mm, 5 µm, 100A.[5]
-
Mobile Phase: 40% Acetonitrile, 60% 20 mM Ammonium Formate buffer (pH 3.0).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 250 nm.[5]
-
Injection Volume: 10-20 µL.
Quantification:
-
Prepare a calibration curve using Azinphos-ethyl standards of known concentrations.
-
Inject the prepared sample extract into the HPLC system.
-
Identify and quantify the Azinphos-ethyl peak based on retention time and peak area/height relative to the calibration curve.
Workflow for an Inter-laboratory Study of Azinphos-ethyl Quantification
Caption: Workflow of an inter-laboratory study for Azinphos-ethyl quantification.
References
- 1. osha.gov [osha.gov]
- 2. Simultaneous determinations of azinphos ethyl, azinphos methyl and its oxygen analog by gas liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. HPLC Analysis of Azinphos-ethyl | SIELC Technologies [sielc.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. nemi.gov [nemi.gov]
- 9. lcms.cz [lcms.cz]
The Unseen Contributor: Azinphos-ethyl D10's Role in Ensuring Accurate Pesticide Analysis
Azinphos-ethyl D10, a deuterated form of the organophosphorus insecticide Azinphos-ethyl, plays a critical, albeit indirect, role in the performance assessment of analytical laboratories. While not the target of analysis itself, its use as an internal standard is fundamental to achieving the accurate quantification of Azinphos-ethyl in proficiency testing schemes. This guide delves into the performance characteristics of analytical methods that rely on this compound and compares the outcomes of laboratories in proficiency tests for the parent compound.
Proficiency testing (PT) is a cornerstone of quality assurance for laboratories, providing an external evaluation of their analytical capabilities. In the context of pesticide residue analysis, PT schemes distribute samples with known concentrations of analytes, such as Azinphos-ethyl, to participating laboratories. The laboratories' results are then compared to the assigned values to assess their performance. The accuracy of these results is paramount, and the use of isotopically labeled internal standards like this compound is a key factor in achieving high-quality data.
Deuterated internal standards are chemically identical to the analyte of interest, with the only difference being the replacement of some hydrogen atoms with their heavier isotope, deuterium. This subtle change in mass allows the standard to be distinguished from the native analyte by mass spectrometry, while ensuring it behaves similarly during sample preparation and analysis. This co-elution and similar ionization response allow for the correction of variations in extraction efficiency, matrix effects, and instrument response, leading to more accurate and precise quantification of the target analyte.
Comparing Laboratory Performance in Azinphos-ethyl Analysis
The performance of laboratories in proficiency tests is typically evaluated using z-scores. A z-score indicates how many standard deviations a laboratory's result is from the assigned value. A z-score between -2 and 2 is generally considered satisfactory, while scores outside of this range may indicate a potential issue with the laboratory's methodology or execution.
While specific proficiency test reports detailing the performance of numerous laboratories for Azinphos-ethyl are not always publicly accessible, the principles of evaluation are universal. The following table provides an illustrative example of how laboratory performance data for an organophosphorus pesticide like Azinphos-ethyl would be presented in a proficiency test report.
| Laboratory Code | Reported Concentration (µg/L) | Assigned Value (µg/L) | Standard Deviation for PT (µg/L) | z-Score | Performance Evaluation |
| Lab 01 | 0.26 | 0.25 | 0.05 | 0.20 | Satisfactory |
| Lab 02 | 0.24 | 0.25 | 0.05 | -0.20 | Satisfactory |
| Lab 03 | 0.32 | 0.25 | 0.05 | 1.40 | Satisfactory |
| Lab 04 | 0.18 | 0.25 | 0.05 | -1.40 | Satisfactory |
| Lab 05 | 0.38 | 0.25 | 0.05 | 2.60 | Questionable |
| Lab 06 | 0.12 | 0.25 | 0.05 | -2.60 | Questionable |
| Lab 07 | 0.45 | 0.25 | 0.05 | 4.00 | Unsatisfactory |
| Lab 08 | 0.08 | 0.25 | 0.05 | -3.40 | Unsatisfactory |
This table is a representative example and does not reflect actual results from a specific proficiency test for Azinphos-ethyl.
Experimental Protocols for Azinphos-ethyl Analysis in Water
The following is a typical experimental protocol for the analysis of Azinphos-ethyl in a water sample, incorporating the use of this compound as an internal standard.
1. Sample Preparation and Extraction:
-
Sample Collection: Collect a representative water sample in a clean, pre-rinsed glass bottle.
-
Fortification: To a known volume of the water sample (e.g., 500 mL), add a precise amount of this compound solution to act as the internal standard.
-
Liquid-Liquid Extraction (LLE):
-
Adjust the pH of the water sample to neutral (pH 7).
-
Transfer the sample to a separatory funnel.
-
Add a suitable organic solvent (e.g., dichloromethane or a mixture of hexane and acetone).
-
Shake vigorously for a specified time (e.g., 2 minutes) and allow the layers to separate.
-
Collect the organic layer.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Pass the combined organic extract through a column of anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
2. Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS):
-
Instrument Setup:
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC inlet.
-
Chromatographic Separation: The GC oven temperature is programmed to separate Azinphos-ethyl and this compound from other components in the sample.
-
Mass Spectrometric Detection: The mass spectrometer is set to monitor specific ions for both Azinphos-ethyl and this compound.
-
Quantification: The concentration of Azinphos-ethyl in the original sample is calculated by comparing the peak area of the native analyte to the peak area of the internal standard (this compound) and using a calibration curve prepared with known concentrations of Azinphos-ethyl and a constant concentration of the internal standard.
Visualizing the Proficiency Testing Workflow
The following diagram illustrates the typical workflow of a proficiency testing scheme for pesticides.
Caption: Workflow of a typical proficiency testing scheme for pesticides.
Navigating the Matrix: A Comparative Guide to the Accuracy and Precision of Azinphos-ethyl D10 in Food Analysis
For researchers and scientists tasked with the quantitative analysis of pesticide residues in complex food matrices, achieving accurate and precise results is paramount. This guide provides a comprehensive comparison of analytical approaches for the insecticide Azinphos-ethyl, with a focus on the use of its deuterated internal standard, Azinphos-ethyl D10. While direct comparative studies are limited, this guide synthesizes available data and established analytical principles to inform best practices.
The Crucial Role of Internal Standards
The accurate quantification of pesticide residues in food is challenging due to the complexity of the sample matrices, which can lead to variable analyte recovery during sample preparation and matrix-induced signal suppression or enhancement during instrumental analysis. The use of an internal standard (IS) is a widely accepted strategy to compensate for these variations. An ideal IS mimics the behavior of the analyte throughout the entire analytical process.
This compound: The Gold Standard for Isotope Dilution Mass Spectrometry
The most effective internal standard is a stable isotope-labeled (SIL) analog of the target analyte. For Azinphos-ethyl, this is this compound. The use of a SIL-IS in conjunction with mass spectrometry is known as isotope dilution mass spectrometry (IDMS), which is considered a primary ratio method capable of yielding highly accurate and precise results.
The advantages of using this compound include:
-
Identical Physicochemical Properties: this compound shares the same chemical structure and properties as the native Azinphos-ethyl, ensuring it behaves identically during extraction, cleanup, and chromatographic separation.
-
Correction for Recovery Losses: Any loss of Azinphos-ethyl during the sample preparation process will be mirrored by a proportional loss of this compound, allowing for accurate correction.
-
Compensation for Matrix Effects: As the SIL-IS co-elutes with the native analyte and has the same ionization efficiency, it experiences the same degree of signal suppression or enhancement in the mass spectrometer's ion source, leading to a consistent response ratio and more accurate quantification.[1]
Performance of Azinphos-ethyl Analysis in Various Food Matrices
The following tables present a summary of performance data for Azinphos-ethyl analysis from various studies. These studies often employ multi-residue methods and may utilize alternative internal standards or matrix-matched calibration.
Table 1: Performance in High Water Content Matrices (Fruits and Vegetables)
| Food Matrix | Analytical Method | Internal Standard/Calibration | Spiking Level (µg/kg) | Recovery (%) | RSD (%) |
| Cucumber | LC-MS/MS | Chlorpyrifos-D10, Triphenyl phosphate | 10, 20, 50 | 70-120 | <20 |
| Grapes | GC-thermionic detector | Not specified | 300-2000 | 107 (average) | Not specified |
| Spinach | GC-thermionic detector | Not specified | 100-1000 | 72 (average) | Not specified |
| Processed Fruits & Vegetables | LC-ESI-MS/MS | Not specified | 10 | 65-94.4 | 9.0-20.0 |
| Processed Fruits & Vegetables | LC-ESI-MS/MS | Not specified | 50 | 72.5-90 | 6.1-19.0 |
Table 2: Performance in Other Food Matrices
| Food Matrix | Analytical Method | Internal Standard/Calibration | Spiking Level (µg/kg) | Recovery (%) | RSD (%) |
| Cereals | GC-MS/MS & LC-MS/MS | Triphenyl phosphate (GC-MS) | 10, 20, 100 | Not specified | Not specified |
| Chicken Muscle | GC-MS | Modified QuEChERS | 5-50 | 71.2-118.8 | 2.9-18.1 |
| Dry Pet Food (High-fat) | LC-MS/MS & GC-MS/MS | Matrix-matched calibration | Not specified | 70-120 (most analytes) | <20 |
Comparison with Alternative Quantification Strategies
1. Non-Isotopically Labeled Internal Standards:
-
Examples: Triphenyl phosphate (TPP), Chlorpyrifos-D10.
-
Pros: More economical and readily available than SIL-IS.
-
Cons: These compounds have different chemical structures and may not perfectly mimic the behavior of Azinphos-ethyl during sample preparation and analysis, potentially leading to less accurate results. Their effectiveness is highly dependent on the specific matrix and analytical conditions.
2. Matrix-Matched Calibration:
-
Method: Calibration standards are prepared in a blank matrix extract to compensate for instrumental matrix effects.
-
Pros: Can effectively correct for signal suppression or enhancement in the instrument.
-
Cons: This approach does not account for variability and losses during the sample preparation (extraction and cleanup) steps. The reliability of this method is highly dependent on the reproducibility of the entire analytical procedure and the availability of a true blank matrix.[1]
While acceptable results can be achieved with these alternative methods, especially when following standardized procedures like the SANTE guidelines, the use of this compound provides a higher level of confidence and is considered the best practice for achieving the most accurate and precise data.
Experimental Protocol: The QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and validated approach for pesticide residue analysis in food.[2][3][4]
Materials:
-
Homogenized food sample
-
This compound internal standard solution
-
Acetonitrile (ACN)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive solid-phase extraction (d-SPE) tubes with appropriate sorbents (e.g., primary secondary amine (PSA), C18, magnesium sulfate)
-
Centrifuge tubes (50 mL and 15 mL)
-
Centrifuge, vortex mixer
Procedure:
-
Sample Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry matrices like cereals, add 10 mL of reagent water and allow to rehydrate.
-
Internal Standard Spiking: Add a known volume of the this compound internal standard solution to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salt packet.
-
Immediately shake vigorously for 1 minute.
-
Centrifuge for 5 minutes at 3700 rpm.[2]
-
-
Cleanup (d-SPE):
-
Transfer a 1-6 mL aliquot of the upper acetonitrile layer to a d-SPE tube containing the appropriate sorbent mixture (e.g., PSA and magnesium sulfate for general cleanup; C18 may be added for fatty matrices).
-
Vortex for 30 seconds.
-
Centrifuge for 5 minutes at 3700 rpm.[2]
-
-
Final Extract Preparation:
-
Transfer an aliquot of the cleaned extract into a vial for analysis.
-
The extract can be directly injected or may be acidified and diluted with water for LC-MS/MS analysis.[2]
-
Analytical Workflow
Caption: A typical QuEChERS workflow for Azinphos-ethyl analysis in food.
Conclusion and Recommendations
For researchers, scientists, and professionals in drug development requiring the highest quality data for Azinphos-ethyl quantification in food matrices, the use of This compound as an internal standard is unequivocally the recommended approach. This method provides the most effective correction for analytical variability, thereby ensuring the highest degree of accuracy and precision. While alternative methods can be employed, they require extensive validation and may not provide the same level of confidence, particularly in complex or varied food matrices. The QuEChERS sample preparation method, coupled with LC-MS/MS or GC-MS/MS analysis and the use of this compound, represents the current state-of-the-art for robust and reliable determination of this pesticide residue.
References
- 1. Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. Validation and application of a method for determination of multi-class pesticides in muscle chicken breast fillets using QuEChERS extraction and GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nucleus.iaea.org [nucleus.iaea.org]
Determining Linearity and Range for Azinphos-ethyl Analysis Using a D10 Standard: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of organophosphate pesticides, establishing a robust and reliable analytical method is paramount. This guide provides a comparative overview of the linearity and range determination for Azinphos-ethyl, a widely used insecticide, with a particular focus on the application of a deuterated internal standard, specifically a D10 variant. The inclusion of an internal standard is crucial for correcting variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of the analytical results.
Performance Comparison
The determination of Azinphos-ethyl is commonly performed using gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice of technique often depends on the sample matrix, required sensitivity, and laboratory resources. While the search results did not yield data exclusively for an Azinphos-ethyl-D10 standard, they provide extensive information on the analysis of Azinphos-ethyl and the use of other deuterated internal standards, such as Chlorpyrifos-D10 and Azinphos-methyl-D6, which allows for a comprehensive comparison of expected performance.[1][2]
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a linear regression analysis of a series of calibration standards. The coefficient of determination (R²) is a key indicator of the quality of the linear fit, with values ≥0.99 being desirable. The analytical range is the interval between the upper and lower concentration of an analyte in a sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
| Parameter | GC-MS/MS | LC-MS/MS | Alternative Methods |
| Linearity (R²) | Typically ≥ 0.995 across various matrices.[3][4] | Generally ≥ 0.996.[2] | Adsorptive Stripping Voltammetry (ASV) has shown good linearity. |
| Calibration Range | Wide dynamic ranges have been demonstrated, for instance, 0.1 to 1,000 ppb and 0.1 to 5,000 ppb in food matrices.[5][6] | Calibration ranges from 0.01 ng/mL to 0.5 ng/mL in water have been reported.[7] For multi-residue methods, linearity up to 0.3 mg/kg has been shown.[8] | ASV has a reported detection limit of 5.42 x 10⁻⁹ M.[9] |
| Internal Standard | Chlorpyrifos-D10 and PCB-10 have been utilized.[1] | Azinphos-methyl-d6 and Chlorpyrifos-D10 are common choices.[1][2] | Not typically employed in the same manner. |
| Common Matrices | Spinach, chamomile, cucumber, apples, and whole blood.[1][3][4][5][6][10] | Water, food commodities, and air sampling matrices.[2][7][8][11] | Soil and water samples.[9] |
Experimental Protocols
A detailed methodology is crucial for replicating and validating analytical results. Below are generalized experimental protocols for the determination of Azinphos-ethyl linearity and range using a D10 internal standard, based on common practices in the field.
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.
-
Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known concentration of the Azinphos-ethyl-D10 internal standard solution.
-
Extraction: Add 10 mL of acetonitrile, cap, and shake vigorously for 1 minute.
-
Salting Out: Add anhydrous magnesium sulfate and sodium chloride, shake for 1 minute, and centrifuge.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the supernatant and transfer it to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. Vortex and centrifuge.
-
Final Extract: The resulting supernatant is ready for GC-MS/MS or LC-MS/MS analysis.
GC-MS/MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A low-bleed, mid-polarity column such as a DB-35ms or equivalent is suitable.[4]
-
Inlet: Pulsed splitless injection mode.
-
Oven Temperature Program: A programmed temperature ramp is used to ensure good chromatographic separation. A typical program might start at 70°C, ramp to 150°C, then to 250°C, and finally to 315°C.[3]
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Azinphos-ethyl and the D10 internal standard are monitored.
-
LC-MS/MS Analysis
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve peak shape and ionization efficiency.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific transitions for the analyte and internal standard.
-
Visualizing the Workflow
To provide a clear overview of the process, the following diagrams illustrate the key steps in determining the linearity and range of Azinphos-ethyl with a D10 internal standard.
Caption: Workflow for Linearity and Range Determination.
This guide provides a foundational understanding of the principles and practices involved in the robust analysis of Azinphos-ethyl using a deuterated internal standard. The provided data and protocols, drawn from established methodologies, offer a reliable starting point for developing and validating analytical methods tailored to specific research needs.
References
- 1. shimadzu.nl [shimadzu.nl]
- 2. A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. epa.gov [epa.gov]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of organophosphorus pesticides in whole blood by GC-MS-μECD with forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
Determining Azinphos-ethyl: A Comparative Guide to Detection and Quantification Limits
For researchers, scientists, and professionals in drug development requiring precise and reliable quantification of the organophosphate insecticide Azinphos-ethyl, the use of a deuterated internal standard such as Azinphos-ethyl D10 is a critical component of robust analytical methodology. This guide provides a comparative overview of the limits of detection (LOD) and quantification (LOQ) for Azinphos-ethyl using various analytical techniques. While specific data for methods employing this compound is not extensively published, the use of isotope dilution mass spectrometry generally enhances accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1][2]
Comparison of Detection and Quantification Limits
The achievable limits of detection and quantification for Azinphos-ethyl are highly dependent on the analytical instrumentation, sample matrix, and specific method employed. The following table summarizes reported LOD and LOQ values from various studies, providing a benchmark for the performance of different analytical approaches. The use of an isotope-labeled internal standard like this compound is expected to yield results within the more sensitive ranges reported here, particularly when coupled with tandem mass spectrometry.
| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC/MS/MS | Urine | 0.0005 mg/L | Not Specified |
| Adsorptive Stripping Voltammetry | Spiked Soil, Tap Water, Wastewater | 5.42 x 10⁻⁹ M | Not Specified |
| GC with ECD | Water | 22.00 ng/L | Not Specified |
| Luminescence Sensing | Acetonitrile-Water Mixture | 1.80 µmol/L | Not Specified |
| GC-MS/MS | Whole Blood | Not Specified | 2.5 µg/mL |
Experimental Protocol: Azinphos-ethyl Analysis using Isotope Dilution Mass Spectrometry
This section outlines a general methodology for the determination of Azinphos-ethyl in a given matrix using a deuterated internal standard like this compound, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach is widely recognized for its high selectivity and sensitivity.[2]
1. Sample Preparation and Extraction
-
Matrix Spiking: A known quantity of the internal standard, this compound, is added to the sample at the beginning of the preparation process.
-
Extraction: The choice of extraction technique depends on the sample matrix.
-
Liquid Samples (e.g., water, urine): Solid-phase extraction (SPE) is commonly used to concentrate the analyte and remove interfering substances.[3]
-
Solid Samples (e.g., soil, food): A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction is a popular and effective method. This typically involves extraction with an organic solvent (e.g., acetonitrile) followed by a salting-out step.
-
-
Cleanup: The extract may require further cleanup to remove co-extracted matrix components that could interfere with the analysis. This can be achieved using dispersive SPE (d-SPE) with sorbents like PSA (primary secondary amine) and C18.
2. Chromatographic Separation (LC)
-
Column: A C18 reversed-phase column is typically used for the separation of Azinphos-ethyl.
-
Mobile Phase: A gradient elution with a mixture of water (often containing a small amount of formic acid or ammonium formate for better ionization) and an organic solvent like methanol or acetonitrile is employed.[4]
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
3. Mass Spectrometric Detection (MS/MS)
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for Azinphos-ethyl.
-
Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.[2] This involves monitoring specific precursor-to-product ion transitions for both Azinphos-ethyl and the internal standard, this compound. The use of multiple transitions enhances the specificity of the detection.
-
Quantification: The concentration of Azinphos-ethyl in the sample is determined by comparing the peak area ratio of the analyte to its deuterated internal standard against a calibration curve prepared with known concentrations of both compounds.
Analytical Workflow
The following diagram illustrates the logical flow of the analytical process for the determination of Azinphos-ethyl using an internal standard.
Caption: Workflow for Azinphos-ethyl analysis.
Signaling Pathways and Logical Relationships
The core principle behind the use of a deuterated internal standard is isotope dilution analysis. The following diagram illustrates the logical relationship in this quantification strategy.
Caption: Isotope dilution quantification principle.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. lcms.cz [lcms.cz]
- 3. Online solid phase extraction high-performance liquid chromatography - Isotope dilution - Tandem mass spectrometry quantification of organophosphate pesticides, synthetic pyrethroids, and selected herbicide metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Method Scope Extension for the Simultaneous Analysis of POPs, Current-Use and Banned Pesticides, Rodenticides, and Pharmaceuticals in Liver. Application to Food Safety and Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Azinphos-ethyl D10: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Azinphos-ethyl D10, a deuterated organophosphate insecticide commonly used in research settings. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment. Azinphos-ethyl is classified as a highly toxic substance and a marine pollutant; therefore, its disposal is regulated as hazardous waste.
Immediate Safety and Handling Precautions
This compound is fatal if swallowed and toxic in contact with skin. It is also very toxic to aquatic life with long-lasting effects.[1] All personnel handling this compound must be thoroughly trained on its hazards and the proper use of personal protective equipment (PPE).
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.
-
Clothing: Wear protective clothing.
-
Eye/Face Protection: Wear eye and face protection.
-
Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.
In Case of Exposure:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.
-
If on Skin: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell. Take off contaminated clothing and wash it before reuse.
-
General Advice: First aiders should protect themselves. Show the Safety Data Sheet (SDS) to the doctor in attendance.
Disposal Plan: Chemical Degradation via Alkaline Hydrolysis
The recommended method for the disposal of this compound is through chemical degradation by alkaline hydrolysis. This process breaks down the toxic organophosphate ester into less toxic, water-soluble compounds. The chemical reactivity of the deuterated form (D10) is considered identical to the non-deuterated Azinphos-ethyl for disposal purposes.
Quantitative Data for Alkaline Hydrolysis
The rate of hydrolysis of Azinphos-ethyl is dependent on pH and temperature. Higher pH and temperature lead to faster degradation.
| pH | Temperature (°C) | Half-life (hours) | Estimated Time for >99.9% Degradation (10 half-lives) (hours) |
| 9 | 27 | 45 | 450 |
| 11 | 27 | 42.26 | 422.6 |
Data derived from studies on Azinphos-methyl, which has similar hydrolysis characteristics to Azinphos-ethyl.
Experimental Protocol: Alkaline Hydrolysis of this compound
This protocol details the step-by-step procedure for the chemical degradation of this compound in a laboratory setting.
Materials:
-
This compound waste (in a suitable solvent)
-
Sodium hydroxide (NaOH) pellets or a concentrated solution
-
Distilled or deionized water
-
Appropriate reaction vessel (e.g., glass flask with a stirrer)
-
pH meter or pH indicator strips
-
Personal Protective Equipment (PPE) as specified above
-
Fume hood
Procedure:
-
Preparation of Alkaline Solution:
-
In a well-ventilated fume hood, prepare a 4% (w/v) sodium hydroxide solution. For example, to prepare 100 mL of solution, dissolve 4 grams of NaOH in approximately 90 mL of water, then adjust the final volume to 100 mL.
-
-
Reaction Setup:
-
Place the this compound waste in the reaction vessel.
-
Slowly add the 4% sodium hydroxide solution to the waste. The recommended ratio is 5 parts by volume of the 4% NaOH solution to 1 part by volume of the pesticide solution.
-
-
Hydrolysis Reaction:
-
Stir the mixture at room temperature (approximately 25-27°C).
-
Ensure the pH of the reaction mixture is maintained at or above 11.
-
Allow the reaction to proceed for a minimum of 423 hours (approximately 18 days) to ensure complete degradation (>99.9%).
-
-
Verification of Degradation (Optional):
-
If analytical capabilities are available (e.g., GC-MS), a sample of the reaction mixture can be analyzed to confirm the absence of this compound.
-
-
Neutralization and Disposal of Hydrolyzed Waste:
-
After the recommended reaction time, neutralize the resulting solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., hydrochloric acid or sulfuric acid).
-
The neutralized solution and all contaminated materials must be disposed of as hazardous waste.
-
Logistical Information for Disposal
Hazardous Waste Classification:
Azinphos-ethyl is a regulated hazardous waste. While a specific RCRA (Resource Conservation and Recovery Act) code for Azinphos-ethyl is not explicitly listed in all databases, organophosphate pesticides are often classified under the following categories:
-
P-listed wastes (Acutely Hazardous): If the discarded material is the pure, unused chemical.
-
U-listed wastes (Toxic Wastes): If the discarded material is the pure, unused chemical.
-
D-listed wastes: If the waste exhibits characteristics of hazardous waste (e.g., toxicity).
Consult with your institution's Environmental Health and Safety (EHS) department to determine the precise hazardous waste code and for guidance on proper labeling and packaging.
Transportation:
The transport of Azinphos-ethyl waste is regulated by the Department of Transportation (DOT). All shipments must be accompanied by a hazardous waste manifest and transported by a licensed hazardous waste hauler.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound via alkaline hydrolysis.
References
Essential Safety and Logistical Information for Handling Azinphos-ethyl D10
This guide provides crucial procedural and step-by-step guidance for the safe handling and disposal of Azinphos-ethyl D10 in a laboratory setting. Azinphos-ethyl is a highly toxic organophosphate insecticide, and its deuterated form, this compound, should be handled with the same stringent safety precautions.[1][2] Facilities handling this compound are required to adhere to strict reporting and safety protocols.[2]
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the last lines of defense against exposure to this compound. It is critical to use chemically resistant PPE.[3][4]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Body Part | Recommended PPE | Specifications and Best Practices |
| Hands | Unlined, liquid-proof neoprene, butyl, PVC, or nitrile gloves.[5] | Gloves should be long enough to cover the forearm. Sleeves should be worn outside the gloves to prevent pesticides from getting inside. Before removing gloves, they should be thoroughly rinsed and cleaned.[5] Avoid leather or cotton gloves as they are not chemically resistant.[3] |
| Body | Full-body, chemical-resistant suits (e.g., made of plastic or coated with PVC, butyl, or neoprene).[5] For lower toxicity situations, long-sleeved shirts and long-legged pants may be sufficient.[5] | All protective clothing should be clean and put on before work.[6] Contaminated clothing should be removed immediately and washed before reuse.[7] |
| Eyes and Face | Chemical splash goggles or a full-face shield.[8] | Protective eyewear is crucial to prevent ocular exposure, which can occur from splashes or rubbing eyes with contaminated hands. |
| Feet | Chemical-resistant boots (e.g., natural rubber coated with polyurethane or PVC).[5] | Pant legs should be worn outside the boots to prevent splashes from entering.[5] Leather boots are not recommended as they can absorb chemicals.[4] |
| Respiratory | A respirator is recommended, especially when handling concentrated or highly toxic pesticides.[8] | The appropriate type of respirator should be selected based on the specific hazards and should fit properly.[8] |
Operational and Disposal Plans
Handling Procedures:
-
Training: All personnel must be trained on the proper handling and storage of this compound before working with the substance.[6]
-
Ventilation: Work in a well-ventilated area to minimize inhalation exposure.
-
Avoid Contact: Do not get the substance in your eyes, on your skin, or on your clothing.[9]
-
Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]
-
Storage: Store in a cool, well-ventilated, and locked-up area in tightly closed containers.[6][7] Keep away from strong bases, food, drink, and animal feed.[6][10]
Spill Response:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[6]
-
Isolate: Isolate the spill or leak area for at least 50 meters for liquids and 25 meters for solids.[11]
-
Ventilate: Ventilate the area.
-
Containment: For land spills, create a dike with soil, sandbags, or other absorbent materials to contain the liquid.[1]
-
Cleanup: Collect powdered material safely and place it in sealed containers. Absorb liquids with inert materials like fly ash or cement powder.[1][6] Do not dry sweep, as this can create dust.[6]
-
Decontamination: Wash the spill area thoroughly.
-
Waste Disposal: Dispose of contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[6]
Disposal Plan:
The ultimate disposal of this compound must adhere to environmental and public health regulations.[1]
-
Unused Product: The most favorable course of action is to use an alternative, less hazardous chemical. If this is not possible, any unused portion should be recycled for its approved use or returned to the manufacturer.[1]
-
Waste: this compound and its containers may need to be disposed of as hazardous waste.[6] Contact your state's Department of Environmental Protection (DEP) or the regional office of the Environmental Protection Agency (EPA) for specific guidance.[6] Many states have "Clean Sweep" programs for pesticide disposal.[12]
-
Containers: Triple-rinse empty containers. The rinsate can be used as a diluent in spray mixtures. Punctured and crushed containers may be recycled as scrap metal.
Quantitative Data
Table 2: Toxicological Data for Azinphos-ethyl
| Parameter | Value | Source |
| Median Lethal Dose (LD50) - Oral, Rat | 17.5 mg/kg | [2] |
| Molecular Weight | 345.4 g/mol | [1] |
| Vapor Pressure | 0.0000024 mmHg | [1] |
| LogP (Octanol-Water Partition Coefficient) | 3.40 | [1] |
Experimental Protocols
Detailed experimental protocols involving this compound would be specific to the research being conducted. However, any protocol must incorporate the safety and handling procedures outlined above. The following is a generalized workflow.
Workflow for a Typical Laboratory Experiment:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
PPE Selection: Based on the risk assessment, select and inspect the appropriate PPE.
-
Preparation: Prepare the work area, ensuring proper ventilation and availability of spill cleanup materials.
-
Handling: Carefully handle and weigh the this compound in a designated area, such as a chemical fume hood.
-
Experimentation: Carry out the experimental procedure, adhering to all safety protocols.
-
Decontamination: Decontaminate all equipment and work surfaces after use.
-
Waste Disposal: Dispose of all waste, including unused material, contaminated PPE, and cleaning materials, as hazardous waste.
-
Hygiene: Wash hands and any exposed skin thoroughly.
Visualizations
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Caption: Emergency response plan for a spill or personal exposure to this compound.
References
- 1. Azinphos-Ethyl | C12H16N3O3PS2 | CID 17531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hpc-standards.com [hpc-standards.com]
- 3. hgic.clemson.edu [hgic.clemson.edu]
- 4. Pesticide use and personal protective equipment [health.vic.gov.au]
- 5. smith.agrilife.org [smith.agrilife.org]
- 6. nj.gov [nj.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Pesticide Protective Equipment | Ohioline [ohioline.osu.edu]
- 9. accustandard.com [accustandard.com]
- 10. adama.com [adama.com]
- 11. AZINPHOS-ETHYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
